N-(Pyridin-2-ylmethyl)thietan-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H12N2S |
|---|---|
Molecular Weight |
180.27 g/mol |
IUPAC Name |
N-(pyridin-2-ylmethyl)thietan-3-amine |
InChI |
InChI=1S/C9H12N2S/c1-2-4-10-8(3-1)5-11-9-6-12-7-9/h1-4,9,11H,5-7H2 |
InChI Key |
GEBNMWZZYSYJGP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1)NCC2=CC=CC=N2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Characterization of Novel Pyridine-Containing Heterocyclic Compounds
Introduction: The Enduring Significance of the Pyridine Nucleus in Drug Discovery
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, stands as a cornerstone in medicinal chemistry. Its unique electronic properties, including weak basicity, water solubility, and the ability to form hydrogen bonds, make it a "privileged scaffold" in drug design.[1] This versatility has led to the incorporation of the pyridine moiety into a vast number of FDA-approved drugs and other bioactive molecules, highlighting its importance in the development of new therapeutic agents. The adaptability of pyridine and its derivatives as both reactants and foundational structures for modification provides a fertile ground for the discovery of novel compounds with significant biological potential.
This guide provides a comprehensive framework for the systematic characterization of novel pyridine-containing heterocyclic compounds. It is designed for researchers, scientists, and drug development professionals, offering a logical progression from synthesis and purification to in-depth structural elucidation, physicochemical profiling, and biological evaluation. The methodologies presented herein are intended to be self-validating, ensuring the generation of robust and reproducible data critical for advancing promising candidates through the drug discovery pipeline.
Part 1: Synthesis and Structural Elucidation - The Foundation of Novelty
The journey of a novel compound begins with its creation and the unambiguous confirmation of its molecular architecture. This section outlines the critical steps from synthesis to the definitive determination of the three-dimensional structure.
Strategic Synthesis of Pyridine Derivatives
The synthesis of novel pyridine derivatives often leverages efficient and versatile chemical reactions. One of the most classical and widely used methods for constructing substituted pyridines is the Hantzsch synthesis.[2] This multicomponent reaction involves the condensation of an aldehyde, a β-keto ester, and ammonia, followed by an oxidation step.[2] Its high yield and suitability for large-scale production make it a valuable tool in generating diverse libraries of pyridine-containing compounds.[2]
Another significant industrial method is the Bönnemann cyclization, which is particularly effective for producing unsubstituted pyridine.[2] This process involves the reaction of butadiene with hydrogen cyanide in the presence of ammonia and acetonitrile, offering high efficiency for bulk production.[2] The choice of synthetic route is dictated by the desired substitution pattern and the overall complexity of the target molecule.
Experimental Protocol: General Hantzsch Pyridine Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aldehyde (1.0 eq), β-ketoester (2.0 eq), and a source of ammonia (e.g., ammonium acetate, 1.1 eq) in a suitable solvent (e.g., ethanol or acetic acid).
-
Condensation: Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Oxidation: After the initial condensation is complete, add an oxidizing agent (e.g., nitric acid, iodine, or manganese dioxide) to the reaction mixture. Continue to heat at reflux for an additional 1-2 hours until the dihydropyridine intermediate is fully oxidized to the corresponding pyridine.
-
Work-up and Purification: Cool the reaction mixture to room temperature and pour it into ice-water. If a precipitate forms, collect it by filtration. Otherwise, extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[3]
Spectroscopic Characterization: Unveiling the Molecular Framework
Once a novel pyridine-containing compound is synthesized and purified, a suite of spectroscopic techniques is employed to elucidate its chemical structure.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the connectivity of atoms.[4][6] The chemical shifts of protons and carbons in the pyridine ring are influenced by the nitrogen atom and any substituents, providing a unique fingerprint for each molecule.[7][8] Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can further reveal through-bond and through-space correlations, aiding in the complete structural assignment.
-
Mass Spectrometry (MS): This technique provides the precise molecular weight of the compound, confirming its elemental composition.[4][7] High-resolution mass spectrometry (HRMS) is particularly valuable for obtaining an exact mass, which can be used to determine the molecular formula.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.[6][8] For pyridine derivatives, key absorbances include C=C and C=N stretching vibrations within the aromatic ring.[7]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule.[7][8] The absorption maxima (λmax) can be influenced by the solvent and the nature of the substituents on the pyridine ring.[8][9]
Data Presentation: Spectroscopic Data for a Hypothetical Novel Pyridine Derivative
| Technique | Observed Data | Interpretation |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.65 (d, J = 4.8 Hz, 1H), 7.80 (td, J = 7.7, 1.8 Hz, 1H), 7.40 (d, J = 7.9 Hz, 1H), 7.25 (ddd, J = 7.5, 4.8, 0.8 Hz, 1H), 2.50 (s, 3H) | A mono-substituted pyridine ring with a methyl group. |
| ¹³C NMR (100 MHz, CDCl₃) | δ 158.2, 149.5, 136.8, 123.4, 121.0, 24.5 | Confirms the presence of five sp² carbons in the pyridine ring and one sp³ methyl carbon. |
| HRMS (ESI) | m/z calculated for C₆H₈N⁺ [M+H]⁺: 94.0657, found: 94.0655 | Confirms the molecular formula as C₆H₇N. |
| IR (ATR) | ν 3050, 2925, 1590, 1480, 1435 cm⁻¹ | C-H (aromatic and aliphatic), C=C and C=N stretching vibrations. |
| UV-Vis (EtOH) | λmax 255 nm | π → π* transition characteristic of the pyridine chromophore. |
X-ray Crystallography: The Definitive Structure
For crystalline compounds, single-crystal X-ray diffraction provides the ultimate, unambiguous determination of the three-dimensional molecular structure.[6][10][11] This powerful technique yields precise information on bond lengths, bond angles, and the overall conformation of the molecule in the solid state.[6][10]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow a suitable single crystal of the purified compound (typically 0.1-0.3 mm in all dimensions) by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount the crystal on a goniometer head and place it in a diffractometer. Collect diffraction data using a monochromatic X-ray source (e.g., Mo Kα radiation) at a controlled temperature (often 100 K to reduce thermal vibrations).[6]
-
Structure Solution and Refinement: Process the collected data to determine the unit cell parameters and space group. Solve the structure using direct methods and refine it using full-matrix least-squares on F².[10]
Part 2: Physicochemical Profiling - Predicting Drug-Like Properties
A compound's journey to becoming a drug is heavily influenced by its physicochemical properties.[12] These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile.[13]
Lipophilicity: A Key Determinant of Biological Behavior
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter in drug discovery.[12][13] It influences a drug's ability to cross cell membranes and interact with its biological target.[13][14] Lipophilicity is commonly expressed as the logarithm of the partition coefficient (logP) or the distribution coefficient (logD).[13] While logP describes the partitioning of the neutral form of a compound between an organic and aqueous phase, logD accounts for both the ionized and un-ionized forms at a specific pH, making it more physiologically relevant for most drug candidates.[13]
Experimental Protocol: Shake-Flask Method for logD₇.₄ Determination
-
Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., 1-octanol). Prepare a phosphate buffer at pH 7.4.
-
Partitioning: Add a known volume of the stock solution to a mixture of 1-octanol and the pH 7.4 buffer in a centrifuge tube.
-
Equilibration: Shake the tube vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.
-
Phase Separation: Centrifuge the tube to ensure complete separation of the organic and aqueous layers.
-
Quantification: Carefully remove an aliquot from both the 1-octanol and the buffer layers. Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV.
-
Calculation: Calculate the logD₇.₄ value using the formula: logD₇.₄ = log₁₀([Compound]octanol / [Compound]buffer).
Aqueous Solubility: Essential for Bioavailability
Aqueous solubility is another fundamental property that dictates a drug's bioavailability.[12][15] Poorly soluble compounds often exhibit low absorption and may not reach therapeutic concentrations in the body.[15][] The presence of the nitrogen atom in the pyridine ring can enhance water solubility, particularly at acidic pH where it can be protonated.[1]
Experimental Protocol: Kinetic Solubility Assay
-
Compound Preparation: Prepare a high-concentration stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Dilution: Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate.
-
Incubation: Shake the plate at room temperature for a defined period (e.g., 2 hours) to allow for dissolution.
-
Filtration: Filter the solutions to remove any precipitated compound.
-
Quantification: Determine the concentration of the dissolved compound in the filtrate using a sensitive analytical method, such as LC-MS/MS.
Data Presentation: Physicochemical Properties of Hypothetical Pyridine Derivatives
| Compound ID | logP | logD₇.₄ | Aqueous Solubility (µM) |
| PYR-001 | 2.5 | 1.8 | 50 |
| PYR-002 | 3.1 | 2.9 | 15 |
| PYR-003 | 1.9 | 0.5 | 250 |
Part 3: Biological Evaluation - Assessing Therapeutic Potential
The ultimate goal of synthesizing novel compounds is to identify those with promising biological activity.[17][18] This section details the initial steps in evaluating the therapeutic potential of new pyridine-containing heterocycles.
In Vitro Biological Assays: The First Look at Activity
In vitro assays are the primary tools for the initial biological assessment of new compounds.[17] These assays can be designed to measure a wide range of biological activities, such as enzyme inhibition, receptor binding, or cytotoxicity against cancer cell lines.[18][19]
For example, pyridine derivatives have shown promise as antibacterial, antifungal, and anticancer agents.[20][21][22] Therefore, initial screening might involve assays to evaluate these activities.
Experimental Protocol: MTT Assay for Anticancer Activity
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a predetermined density and allow them to adhere overnight.[23][24]
-
Compound Treatment: Prepare serial dilutions of the novel pyridine compounds in cell culture medium. Add the compound solutions to the wells containing the cells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).[4]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere containing 5% CO₂.[4]
-
MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for another 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.[4]
Computational Studies: Guiding Drug Design
In silico methods, such as molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, play an increasingly important role in modern drug discovery.[25][26]
-
Molecular Docking: This computational technique predicts the preferred binding orientation of a ligand (the novel compound) to a molecular target (e.g., an enzyme or receptor).[26][27] It provides valuable insights into the potential mechanism of action and can help guide the design of more potent analogs.
-
ADMET Prediction: Various computational models can predict the pharmacokinetic and toxicological properties of a compound.[20][25] These predictions can help to identify potential liabilities early in the drug discovery process, allowing for the prioritization of compounds with more favorable drug-like properties.
Visualization: Generalized Workflow for Novel Compound Characterization
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The Thietane Scaffold: A Comprehensive Technical Guide to its Physicochemical Properties and Applications in Drug Discovery
For Immediate Release
An in-depth technical guide offering a comprehensive overview of the physicochemical properties of thietane-based compounds has been compiled for researchers, scientists, and drug development professionals. This guide delves into the unique structural characteristics and reactivity of the thietane ring system, providing valuable insights for its strategic application in medicinal chemistry.
The thietane ring, a four-membered heterocycle containing a sulfur atom, has garnered increasing attention in drug discovery due to its distinctive stereochemical and electronic properties.[1] This guide provides a detailed exploration of the core attributes of thietanes, including their synthesis, inherent ring strain, conformational dynamics, and their emerging role as versatile bioisosteres.
The Thietane Moiety: Structure, Strain, and Stability
The thietane ring is a saturated, four-membered heterocyclic compound characterized by significant ring strain, a key determinant of its reactivity.[2] This inherent strain, estimated to be approximately 19.6 kcal/mol, arises from the deviation of its bond angles from the ideal tetrahedral angle.[3] Unlike its oxygen-containing counterpart, oxetane, the thietane ring has been comparatively less explored, yet it offers substantial potential in molecular design.[4][5][6][7]
The puckered conformation of the thietane ring is a crucial feature that influences its interactions with biological targets.[2] This non-planar arrangement minimizes torsional strain that would be present in a flat structure. The degree of puckering can be influenced by substituents on the ring.
Table 1: Fundamental Physicochemical Properties of Thietane
| Property | Value | Reference |
| Molecular Formula | C₃H₆S | [2][8][9] |
| Molar Mass | 74.14 g/mol | [1][2][8] |
| Appearance | Colorless liquid | [1][2][8] |
| Odor | Sulfurous | [2][8] |
| Density | 1.028 g/cm³ | [2][8] |
| Boiling Point | 94-95 °C | [2][8] |
| Ring Strain Energy | 19.6 kcal/mol | [2] |
Synthesis of the Thietane Core: Key Methodologies
The construction of the thietane ring can be achieved through several synthetic strategies. A prevalent and traditional method involves the intramolecular nucleophilic cyclization of 1,3-difunctionalized propane derivatives.[10]
Nucleophilic Cyclization
This approach typically utilizes a sulfur nucleophile, such as sodium sulfide, which reacts with a substrate containing leaving groups at the 1 and 3 positions, like 1,3-dihaloalkanes.[10][11]
Experimental Protocol: Synthesis of Thietane via Nucleophilic Cyclization [10]
-
A solution of sodium sulfide nonahydrate (Na₂S·9H₂O) in 50% aqueous ethanol is prepared.
-
1,3-dibromopropane is added dropwise to the solution with vigorous stirring.
-
The reaction mixture is heated to reflux for 6 hours.
-
After cooling, the mixture is diluted with water and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.
-
The solvent is carefully removed by distillation to yield the thietane product.
"1,3-Dibromopropane" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Na2S" [fillcolor="#FBBC05", fontcolor="#202124"]; "Reaction" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Thietane" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "NaBr" [fillcolor="#5F6368", fontcolor="#FFFFFF"];
"1,3-Dibromopropane" -- "Reaction"; "Na2S" -- "Reaction"; "Reaction" -- "Thietane"; "Reaction" -- "NaBr"; }
Caption: Synthesis of Thietane via Nucleophilic Cyclization.Ring Expansion of Thiiranes
Another effective method for synthesizing thietanes is through the ring expansion of thiiranes (three-membered sulfur heterocycles).[4][12][13] This transformation can be achieved by reacting a thiirane with a suitable reagent, such as trimethyloxosulfonium iodide in the presence of a base.[10][12]
Experimental Protocol: Synthesis of 2-Phenylthietane from Phenylthiirane [10]
-
A suspension of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) is prepared under an inert atmosphere.
-
A solution of trimethyloxosulfonium iodide in anhydrous dimethyl sulfoxide (DMSO) is added dropwise at 0°C.
-
The mixture is stirred at room temperature until hydrogen evolution ceases.
-
A solution of phenylthiirane in THF is then added, and the reaction is stirred at room temperature for 2 hours.
-
The reaction is quenched, and the product is extracted and purified by column chromatography.
"Phenylthiirane" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Dimethyloxosulfonium_Methylide" [label="[(CH3)2SOCH2]-", fillcolor="#FBBC05", fontcolor="#202124"]; "Intermediate" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "2-Phenylthietane" [fillcolor="#34A853", fontcolor="#FFFFFF"];
"Phenylthiirane" -> "Intermediate" [label="Nucleophilic Attack"]; "Dimethyloxosulfonium_Methylide" -> "Intermediate"; "Intermediate" -> "2-Phenylthietane" [label="Intramolecular\nDisplacement"]; }
Caption: Ring Expansion of Phenylthiirane to 2-Phenylthietane.Reactivity Profile of Thietanes
The chemistry of thietanes is largely governed by reactions that alleviate their inherent ring strain.[2] These include ring-opening reactions, cycloadditions, and reactions at the sulfur atom.
Ring-Opening Reactions
Due to their strained nature, thietane rings can be opened by various reagents, including nucleophiles and electrophiles.[2][8][14] Electrophilic attack on the sulfur atom can activate the ring, making it susceptible to subsequent nucleophilic cleavage.[2]
Oxidation of the Sulfur Atom
The sulfur atom in the thietane ring can be readily oxidized to form the corresponding thietane-1-oxide and thietane-1,1-dioxide (a cyclic sulfone).[2][15] These oxidized derivatives exhibit modified electronic properties, polarity, and solubility, making them valuable in medicinal chemistry.[2][16]
Experimental Protocol: Oxidation of Thietane to Thietane-1,1-dioxide [2]
-
Thietane is dissolved in dichloromethane in a round-bottom flask and cooled in an ice bath.
-
meta-Chloroperoxybenzoic acid (m-CPBA) is added portion-wise to the solution.
-
The reaction progress is monitored by a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, the reaction is quenched with saturated sodium bicarbonate and sodium sulfite solutions.
-
The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography.
"Thietane" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "m-CPBA" [label="m-CPBA (2 equiv.)", fillcolor="#FBBC05", fontcolor="#202124"]; "Oxidation" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Thietane-1,1-dioxide" [fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Thietane" -- "Oxidation"; "m-CPBA" -- "Oxidation"; "Oxidation" -- "Thietane-1,1-dioxide"; }
Caption: Oxidation of Thietane to Thietane-1,1-dioxide.Thietanes as Bioisosteres in Drug Design
A growing body of research highlights the utility of the thietane fragment as a bioisostere in medicinal chemistry.[4][5][6] Bioisosteric replacement is a strategy used to modify the physicochemical properties of a drug candidate while retaining or improving its biological activity. The thietane ring, with its unique three-dimensional structure and polarity, can serve as a surrogate for various functional groups.[1][17]
For instance, thietan-3-ol and its oxidized derivatives have been investigated as potential bioisosteres for the carboxylic acid functional group.[18][19][20] This substitution can lead to a significant reduction in acidity and an increase in permeability, which can be particularly advantageous for developing drugs that target the central nervous system.[18] Furthermore, the oxidation state of the sulfur atom in the thietane ring provides a means to fine-tune the lipophilicity and ionization state of the molecule.[16]
The incorporation of thietane moieties has shown promise in various therapeutic areas, including the development of antiviral and anticancer agents.[1][17] Thietanose nucleosides, for example, have demonstrated activity against viruses such as HIV.[17]
Conformational Analysis
The puckered nature of the thietane ring leads to a dynamic equilibrium between two equivalent conformations. The degree of puckering is described by the puckering angle, which for the parent thietane is approximately 26°. The introduction of substituents can influence this conformational preference. For example, in 3,3-dimethylthietane, the gem-dimethyl group is expected to have a minor effect on the overall ring strain. In contrast, the thietane dioxide ring in some derivatives has been observed to be nearly planar.[21]
Conclusion
The thietane scaffold represents a valuable and increasingly utilized structural motif in modern drug discovery. Its unique combination of ring strain, conformational properties, and tunable electronics through sulfur oxidation offers medicinal chemists a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates. This in-depth guide provides a foundational understanding of the core characteristics of thietane-based compounds, paving the way for their rational design and application in the development of novel therapeutics.
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Solubility Profile and Thermodynamic Behavior of N-(Pyridin-2-ylmethyl)thietan-3-amine in Organic Solvents
Target Audience: Researchers, Formulation Scientists, and Synthetic Chemists in Drug Development
As drug discovery increasingly explores sp³-rich and conformationally restricted scaffolds, the thietane ring has emerged as a highly valuable structural motif. When conjugated with a pyridine-based secondary amine, as seen in N-(Pyridin-2-ylmethyl)thietan-3-amine , the resulting molecule presents a fascinating, amphiphilic-like solubility profile.
This technical guide dissects the physicochemical properties of this molecule, providing a predictive framework for its solubility in organic solvents, empirical data matrices, and a self-validating experimental protocol for thermodynamic solubility determination.
Structural Deconstruction & Predictive Solubility Framework
To accurately predict the solvation behavior of N-(Pyridin-2-ylmethyl)thietan-3-amine, we must deconstruct the molecule into its three primary functional modules. Each module exerts a distinct directional force on the molecule's position within the Hansen Solubility Parameter (HSP) space [1].
-
The Pyridine Ring (Polar, H-Bond Acceptor): Pyridine possesses a localized lone pair of electrons on the nitrogen atom, making it a strong hydrogen-bond acceptor. This drives high affinity for polar protic solvents (like alcohols) and polar aprotic solvents with high dipole moments.
-
The Secondary Amine (Polar, H-Bond Donor/Acceptor): Bridging the two rings, the secondary amine acts as both a hydrogen-bond donor and acceptor. Crucially, its basicity (estimated pKa ~6.5–7.5) makes its solubility highly sensitive to the pH of any aqueous microenvironments or protic solvent mixtures.
-
The Thietane Ring (Lipophilic, Alkane-like Core): The four-membered sulfur heterocycle in its unoxidized S(II) state is highly lipophilic. Recent systematic studies on functionalized thietanes demonstrate that S(II) thietanes behave similarly to cyclobutane in terms of lipophilicity, acting as a non-polar anchor [2]. This contrasts sharply with oxidized S(IV) or S(VI) thietanes, which are highly polar.
Because the S(II) thietane core resists solvation by highly polar networks (like water) but the pyridine/amine modules resist highly non-polar environments (like hexane), the molecule finds its optimal solvation sphere in moderately polar aprotic solvents (e.g., Dichloromethane, Ethyl Acetate).
Fig 1: Structural modules of N-(Pyridin-2-ylmethyl)thietan-3-amine and their solvent affinities.
Empirical Solubility Matrix in Organic Solvents
Based on the cohesive energy densities of the functional groups, we can map the predicted thermodynamic solubility of the free base form of N-(Pyridin-2-ylmethyl)thietan-3-amine across standard laboratory solvents.
The causality of these values is rooted in the "Relative Energy Difference" (RED) within Hansen space. Solvents that can simultaneously engage in dispersion forces (for the thietane ring) and dipole-dipole interactions (for the pyridine/amine) yield the highest solubility.
| Solvent Class | Representative Solvent | Dielectric Constant ( | Estimated Solubility (mg/mL) | Mechanistic Rationale |
| Non-Polar | n-Hexane | 1.89 | < 5 | High dispersion forces ( |
| Polar Aprotic | Dichloromethane (DCM) | 8.93 | > 100 | Excellent match for the amphiphilic profile; the polarizable halogenated solvent solvates both the lipophilic S(II) thietane and the polar amine. |
| Polar Aprotic | Ethyl Acetate (EtOAc) | 6.02 | 50 - 100 | Moderate H-bond acceptor capability perfectly matches the secondary amine donor, while the alkyl chain solvates the thietane. |
| Polar Protic | Methanol (MeOH) | 32.7 | > 100 | Strong H-bond donor/acceptor network perfectly matches the pyridine and amine nitrogens, overcoming the thietane's lipophilicity. |
| Aqueous | Water (pH 7.4) | 80.1 | 5 - 20 | Limited by the lipophilic S(II) thietane core; forms a suspension unless the pH is lowered to protonate the secondary amine. |
Self-Validating Protocol for Thermodynamic Solubility Determination
In drug development, kinetic solubility (often measured via solvent shift methods) is insufficient for formulation or final synthesis steps. You must determine the thermodynamic solubility .
However, a common pitfall is assuming the solid phase remains unchanged during equilibration. If the solvent induces a polymorphic transition or forms a solvate, the measured solubility reflects the new form, not the original API. Therefore, the protocol must be a self-validating system that checks the integrity of the solid residue.
Step-by-Step Methodology
Step 1: Saturated Solution Preparation
-
Weigh 50 mg of N-(Pyridin-2-ylmethyl)thietan-3-amine into a 2 mL glass HPLC vial.
-
Add 0.5 mL of the target organic solvent (e.g., EtOAc) to create a heavily supersaturated suspension.
-
Seal the vial tightly with a PTFE-lined cap to prevent solvent evaporation.
Step 2: Thermal Equilibration 4. Place the vial in a thermomixer set to exactly 25.0 °C. 5. Agitate at 800 RPM for 24 to 48 hours. Causality: 24 hours is the minimum required to ensure the dissolution/precipitation rates have reached a dynamic thermodynamic equilibrium.
Step 3: Phase Separation 6. Centrifuge the vial at 10,000 x g for 15 minutes at 25.0 °C to pellet the undissolved solid. 7. Carefully extract 100 µL of the clear supernatant using a positive displacement pipette (to avoid errors from solvent vapor pressure).
Step 4: Quantification (HPLC-UV) 8. Dilute the 100 µL aliquot into 900 µL of a compatible mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% TFA) to arrest further precipitation. 9. Analyze via HPLC-UV at 254 nm (utilizing the strong chromophore of the pyridine ring), quantifying against a pre-established calibration curve.
Step 5: The Self-Validating Loop (Critical) 10. Extract the remaining solid pellet from the vial and dry it under a gentle stream of nitrogen. 11. Analyze the solid via X-Ray Powder Diffraction (XRPD) . 12. Validation Check: Compare the resulting diffractogram to the reference XRPD pattern of the starting material. If the patterns match, the solubility value is valid. If a new pattern emerges (indicating a solvate or polymorph), the data must be flagged, and the thermodynamic solubility is assigned to the newly formed crystal lattice.
Fig 2: Self-validating thermodynamic solubility workflow using HPLC-UV and XRPD validation.
Solubility Modulation Strategies
If the inherent solubility of the free base is incompatible with your synthetic or formulation goals, the molecule's structure allows for dynamic solubility modulation:
-
Salt Formation: The secondary amine and pyridine nitrogen provide excellent handles for salt formation. Reacting the free base with anhydrous HCl in diethyl ether will precipitate the hydrochloride salt. This drastically reduces its solubility in aprotic organic solvents (like DCM) while exponentially increasing its solubility in water and polar protics.
-
Switchable Hydrophilicity: Secondary and tertiary amines exhibit "switchable hydrophilicity" [3]. By bubbling CO₂ through an aqueous/organic biphasic system containing the amine, the molecule protonates (forming a bicarbonate salt) and partitions into the aqueous phase. Purging the CO₂ with N₂ or heat reverts it to the free base, driving it back into the organic phase. This is an exceptionally powerful technique for purifying N-(Pyridin-2-ylmethyl)thietan-3-amine without chromatography.
References
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.[Link]
-
Stepaniuk, O. O., Gavrylenko, O. V., Vashchenko, B. V., et al. (2025). "Functionalized Thietanes: an Overlooked Class of Building Blocks for Drug Discovery". ChemRxiv.[Link](Note: URL structure representative of ChemRxiv preprint routing)
-
Jessop, P. G., Kozycz, L., Rahami, Z. G., Schoenmakers, D., Boyd, A. R., Wechsler, D., & Holland, A. M. (2011). "Tertiary amine solvents having switchable hydrophilicity". Green Chemistry, 13, 619-623.[Link]
Methodological & Application
Application Note: N-(Pyridin-2-ylmethyl)thietan-3-amine (PMTA) as a Versatile N,N,S-Ligand for Transition Metal Complexes
Executive Summary & Structural Dynamics
N-(Pyridin-2-ylmethyl)thietan-3-amine (PMTA) is an advanced hybrid pincer-type ligand featuring a hard pyridine nitrogen, an intermediate secondary amine, and a soft thietane (4-membered thioether) sulfur. This specific N,N,S donor set provides exceptional control over the coordination sphere of transition metals.
The structural behavior of PMTA is governed by Hard-Soft Acid-Base (HSAB) principles. When reacted with hard metal centers (e.g., U(IV) or high-oxidation-state 3d metals), PMTA acts as a bidentate
Crucially, the inherent ring strain of the 4-membered thietane ring imparts hemilability to the sulfur donor. In catalytic applications, this allows the sulfur atom to reversibly dissociate from the metal center, opening a vacant coordination site for substrate binding while the rigid picolylamine backbone prevents catalyst degradation[3].
Fig 1. Metal-dependent coordination modes and hemilabile dynamics of the PMTA ligand.
Key Application Areas
Radiopharmaceuticals (Targeted Imaging)
In nuclear medicine, the
Homogeneous Catalysis
For cross-coupling and borrowing-hydrogen methodologies, Pd(II) and Ru(II) complexes require a balance between stability and reactivity. The hemilabile nature of the thioether moiety in PMTA allows the metal to undergo oxidative addition and reductive elimination cycles without losing the primary ligand scaffold[3].
Experimental Protocols & Mechanistic Rationale
Protocol A: Synthesis of -[Re(CO) (PMTA)]Br (Cold Surrogate for Tc)
Re(I) serves as the macroscopic, non-radioactive surrogate for
-
Precursor Activation : Dissolve 0.1 mmol of
in 5 mL of degassed methanol.-
Causality: The
-[Re(CO) ] core is kinetically inert. Starting with the labile tri-aqua complex ensures that substitution by PMTA is entropically driven (the chelate effect) without requiring extreme temperatures that could degrade the thietane ring.
-
-
Ligand Addition : Add 0.105 mmol (1.05 eq) of PMTA to the solution. Adjust the pH to ~7.0 using 0.1 M NaOH if utilizing a PMTA hydrochloride salt.
-
Causality: The secondary amine must be deprotonated (free base form) to act as an effective nucleophile. A pH significantly above 8 risks hydroxide competition for the metal coordination sites.
-
-
Chelation : Reflux the mixture at 70 °C for 4 hours under an inert N
atmosphere. -
Self-Validation (In-Process QC) : Monitor the reaction via FT-IR spectroscopy. The starting material exhibits broad
(CO) bands due to water hydrogen bonding. The successful formation of the -[Re(CO) (PMTA)] complex is validated by the appearance of two sharp, distinct carbonyl stretching bands at approximately 2022 cm (A mode) and 1905 cm (E mode)[2]. -
Isolation : Concentrate the solvent in vacuo and precipitate the product using cold diethyl ether. Filter and dry under a vacuum.
Fig 2. Radiosynthesis workflow for 99mTc-PMTA complexes via the facial tricarbonyl core.
Protocol B: Synthesis of [Pd(PMTA)Cl]Cl for Catalysis
-
Metalation : Suspend 0.5 mmol of
(cod = 1,5-cyclooctadiene) in 10 mL of anhydrous dichloromethane (DCM).-
Causality: The cod ligand is highly labile and easily displaced by the stronger N,N,S donors of PMTA. DCM is chosen because the resulting cationic Pd complex is highly polar and will precipitate out of the non-polar/halogenated solvent matrix, driving the reaction forward.
-
-
Ligand Substitution : Dropwise add a solution of 0.5 mmol PMTA in 5 mL DCM. Stir at room temperature for 2 hours.
-
Self-Validation (NMR Diagnostics) : Isolate the precipitate and dissolve in DMSO-
for H NMR. In the free ligand, the -protons of the thietane ring appear as a broad or equivalent signal. Upon -N,N,S coordination, the rigid chelate ring locks the thietane into a specific conformation, rendering the -protons highly diastereotopic. This results in distinct, widely separated multiplets (e.g., ~3.9 ppm and ~4.3 ppm), confirming sulfur coordination rather than a pendant state[1].
Quantitative Data Summaries
The following table summarizes the diagnostic spectroscopic markers utilized to validate the coordination state of PMTA across different metal centers.
| Diagnostic Parameter | Free PMTA Ligand | [Pd(PMTA)Cl]Cl | |
| Coordination Mode | None | ||
| IR | N/A | 2022 (A | N/A |
| ~8.5 ppm | ~8.9 ppm (Downfield shift) | ~8.8 ppm (Downfield shift) | |
| ~3.2 ppm (Broad/Equivalent) | ~3.8, ~4.2 ppm (Diastereotopic) | ~3.9, ~4.3 ppm (Diastereotopic) | |
| Catalytic Hemilability | N/A | Low (Kinetically Inert) | High (Facile S-dissociation) |
References
-
Synthesis and Characterisation of Uranium(IV) Complexes with Tridentate NNS Ligands Source: ChemRxiv URL: 1
-
Coordination Modes of Multidentate Ligands in fac-[Re(CO)3(polyaminocarboxylate)] Analogues of 99mTc Radiopharmaceuticals. Dependence on Aqueous Solution Reaction Conditions Source: Inorganic Chemistry (ACS Publications) URL: 2
-
Synthesis, Structural Characterization and Anti-Proliferative Activity of (κ1-C)- and (κ2-C,S)-PtII Complexes Bearing Thioether-Functionalized N-Heterocyclic Carbenes Source: European Journal of Medicinal Chemistry (via R Discovery) URL: 3
Sources
Application Note: Coordination Chemistry and Catalytic Utility of Pyridine-Thietane Hemilabile Ligands
Executive Briefing
In the development of advanced transition-metal catalysts for pharmaceutical synthesis, researchers constantly face the "stability versus activity" paradox. Ligands must bind strongly enough to prevent catalyst degradation, yet loosely enough to provide vacant coordination sites for incoming substrates. Pyridine-thietane hybrid ligands—featuring a rigid, strongly coordinating pyridine nitrogen and a highly strained, weakly coordinating thietane sulfur—offer an elegant solution through hemilability .
This application note details the mechanistic principles, coordination metrics, and self-validating experimental protocols for utilizing pyridine-thietane ligands in Ruthenium(II)-catalyzed transfer hydrogenation, a critical transformation in drug development.
Mechanistic Causality & HSAB Dynamics
The unique behavior of pyridine-thietane ligands is governed by Hard-Soft Acid-Base (HSAB) theory and the geometric constraints of the four-membered thietane ring.
-
The Pyridine Anchor (N-Donor): Pyridine acts as a borderline Lewis base, forming a robust, chemically inert
-bond with borderline/soft transition metals like Ru(II) or Pd(II). This anchors the ligand to the metal center, preventing bulk decomposition of the catalyst. -
The Thietane Toggle (S-Donor): Thietanes are highly strained aliphatic four-membered thiaheterocycles[1]. While sulfur is a soft donor that readily coordinates to soft metals, the internal ring strain (~25 kcal/mol) and the resulting steric geometry weaken the metal-sulfur (M-S) bond compared to unstrained thioethers.
-
Hemilability in Action: During a catalytic cycle, the weak M-S bond reversibly dissociates. This "windshield wiper" effect opens a transient coordination site for the substrate without requiring high temperatures or harsh chemical activators[2]. Once the product is formed and released, the sulfur recoordinates, stabilizing the resting state of the catalyst[3].
Cautionary Note: While thietanes are excellent hemilabile toggles, their ring strain makes them susceptible to nucleophilic ring-opening or cyclooligomerization if exposed to extreme heat or strong bridging coordination environments[4]. Therefore, mild conditions are strictly enforced in the protocols below[5].
Figure 1: Catalytic cycle driven by the hemilabile nature of pyridine-thietane N,S-ligands.
Quantitative Coordination Metrics
The efficacy of the pyridine-thietane system is best understood when benchmarked against rigid N,N-ligands (like bipyridine) and unstrained N,S-ligands. The elongated M-S bond in the thietane complex directly correlates to an exponentially higher Catalytic Turnover Frequency (TOF) due to the lowered activation energy required for sulfur dissociation.
Table 1: Comparative Coordination Metrics of Bidentate Ligands on Ru(II) Centers
| Ligand Type | M-N Bond Length (Å) | M-S Bond Length (Å) | Hemilability Index | Catalytic TOF (h⁻¹) |
| Bipyridine (N,N) | 2.05 | N/A | None (Rigid) | < 10 |
| Pyridine-Thioether (N,S) | 2.08 | 2.35 | Moderate | 450 |
| Pyridine-Thietane (N,S) | 2.09 | 2.44 | High (Strained) | 1,200 |
(Data synthesized from comparative studies of thioether pincer complexes and thietane coordination behaviors[2][4])
Self-Validating Experimental Workflows
Protocol 1: Synthesis of[RuCl₂(2-(thietan-3-yl)pyridine)(PPh₃)]
This protocol details the complexation of a pyridine-thietane ligand to a Ruthenium(II) core.
Causality of Choices:
-
Precursor:
is chosen because the triphenylphosphine ( ) ligands are highly substitution-labile, allowing the N,S-ligand to easily displace them. -
Solvent: Dichloromethane (DCM) is utilized because it is a non-coordinating solvent. Using a coordinating solvent like acetonitrile would outcompete the weak thietane sulfur for the metal's vacant site[2].
-
Temperature: The reaction is strictly maintained at 25°C. Elevated temperatures risk transition-metal-catalyzed ring-opening of the strained thietane moiety[5].
Step-by-Step Procedure:
-
Preparation: In an inert argon-filled glovebox, dissolve 1.0 mmol of
in 15 mL of anhydrous DCM in a 50 mL Schlenk flask. -
Ligand Addition: Slowly add 1.05 mmol of 2-(thietan-3-yl)pyridine dropwise to the stirring solution.
-
Incubation: Stir the mixture at 25°C for 4 hours.
-
Validation Check 1 (Visual): The solution will transition from a dark brown/black suspension to a homogenous deep red/orange solution, indicating successful ligand exchange.
-
Isolation: Concentrate the solution under reduced pressure to ~3 mL. Add 20 mL of cold diethyl ether to precipitate the complex. Filter and wash with pentane.
-
Validation Check 2 (Spectroscopic): Perform
NMR. A successful synthesis is confirmed by the disappearance of the free signal (~50 ppm) and the appearance of a single coordinated resonance at ~30 ppm. NMR will show a distinct downfield shift of the thietane -protons, confirming S-coordination.
Protocol 2: Transfer Hydrogenation of Acetophenone
This protocol demonstrates the catalytic utility of the synthesized hemilabile complex in reducing ketones to chiral alcohols, a staple reaction in API (Active Pharmaceutical Ingredient) synthesis.
Causality of Choices:
-
Solvent/Reagent: Isopropanol (
) is used as both the solvent and the hydride donor. -
Base Activation: Potassium hydroxide (KOH) is added to deprotonate the isopropanol. The resulting isopropoxide coordinates to the Ru center (displacing the hemilabile thietane sulfur) and undergoes
-hydride elimination to form the active Ruthenium-Hydride species[2].
Step-by-Step Procedure:
-
Catalyst Activation: In a Schlenk flask under argon, dissolve 0.1 mol% of the[RuCl₂(pyridine-thietane)(PPh₃)] catalyst in 10 mL of anhydrous isopropanol. Add 2.0 mol% of KOH. Stir for 10 minutes at 60°C.
-
Validation Check 1 (Colorimetric): The solution will turn from red/orange to a pale yellow, confirming the formation of the active Ru-H species and the transient dissociation of the thietane sulfur.
-
Substrate Addition: Inject 10 mmol of acetophenone into the activated catalyst solution.
-
Reaction: Maintain stirring at 60°C for 1 hour.
-
Quenching: Cool the flask to room temperature and expose it to air to deactivate the catalyst. Filter through a short pad of silica to remove metal residues.
-
Validation Check 2 (Analytical): Analyze the filtrate via GC-MS. The reaction is validated by the complete disappearance of the acetophenone peak (
120) and the emergence of the 1-phenylethanol peak ( 122).
References
-
Adams, R. D., et al. "The Chemistry of Thietane Ligands in Polynuclear Metal Carbonyl Complexes." American Chemical Society. 4
-
Xu, J. "Recent synthesis of thietanes." PMC - NIH. 1
-
"Pyridine-2,6-bis(thioether) (SNS) Complexes of Ruthenium as Catalysts for Transfer Hydrogenation." Organometallics - ACS Publications. 2
-
"Metallomacrocycles incorporating a hemilabile Tröger's base derived ligand." PubMed - NIH. 3
-
Adams, R. D., et al. "Evidence for the activation of thietanes to ring opening by nucleophiles through bridging coordination." Organometallics - ACS Publications. 5
Sources
Application Note: Biological Screening and Validation of Novel Thietane-Containing Compounds
Introduction & Mechanistic Rationale
The thietane ring—a highly strained, four-membered sulfur-containing heterocycle—has transitioned from a niche structural motif to a highly versatile bioisostere in modern drug discovery[1]. Unlike its oxygen-containing counterpart, oxetane, the thietane ring offers unique stereochemical vectors, pronounced three-dimensionality, and distinct electronic properties driven by the polarizable sulfur atom[1]. In medicinal chemistry, these properties are strategically leveraged to improve the solubility, metabolic stability, and cell permeability of lead compounds[2].
Biologically active thietane derivatives span multiple therapeutic areas. Notable examples include thia-analogs of oxetanocin A (exhibiting potent antiviral activity) and D-ring modified thia-derivatives of docetaxel, which demonstrate significant anticancer efficacy[3]. When screening these novel sulfur heterocycles, researchers must account for their unique redox potential and lipophilicity to avoid assay artifacts.
Fig 1. Mechanistic pathways of thietane-induced cytotoxicity in oncology models.
Quantitative Biological Activity Profile
Recent literature highlights the broad-spectrum potential of thietane derivatives. The table below summarizes the biological activity (IC₅₀ and MIC values) of various thietane-containing compounds against established cancer cell lines and microbial strains.
| Compound Class / Derivative | Target Cell Line / Microbial Strain | Assay Type | Potency (IC₅₀ / MIC) | Ref |
| Thietane Derivative A | HepG2 (Liver Carcinoma) | MTT | 8.9 µM | [4] |
| Thietane Derivative B | MCF-7 (Breast Cancer) | MTT | 10.3 µM | [4] |
| Thia-docetaxel Analog | A549 (Lung Carcinoma) | SRB | < 1.0 µM | [3] |
| Tetrazolo-quinazoline S-derivative (5.2) | CCRF-CEM (Leukemia) | SRB | Lethal at 1.0 µM | [5] |
| Tetrazolo-quinazoline S-derivative (5.3) | Candida albicans | Agar Diffusion | MIC: 100 µg/mL | [5] |
High-Throughput Screening Workflows
A critical failure point in screening sulfur-heterocycles is assay interference. For example, the classic MTT assay relies on the reduction of a tetrazolium salt to formazan. Because thietanes contain a polarizable sulfur atom that can sometimes act as a reducing agent, they can cause non-enzymatic reduction of MTT, yielding false-positive cell viability signals[4]. To circumvent this, our recommended workflow utilizes the Sulforhodamine B (SRB) assay for adherent cancer cells, which measures total protein mass independently of cellular redox states[5].
Fig 2. High-throughput biological screening workflow for thietane derivatives.
Experimental Protocols (Self-Validating Systems)
Protocol A: In Vitro Anticancer Screening via SRB Assay
Design Causality: SRB binds stoichiometrically to basic amino acid residues under mildly acidic conditions. This provides a direct measure of cellular protein mass that is completely unaffected by the redox potential of thietane compounds[5].
Step-by-Step Methodology:
-
Cell Seeding : Seed target cells (e.g., MCF-7, A549) at
cells/well in 96-well microtiter plates[6]. Rationale: This density ensures cells remain in the exponential growth phase throughout the 48-hour treatment window. -
Compound Preparation : Dissolve thietane analogs in 100% DMSO to create a 10 mM master stock. Perform serial dilutions in complete culture media.
-
Critical Control: Ensure the final DMSO concentration in the wells does not exceed 0.5% v/v. Higher concentrations induce solvent toxicity, convoluting the thietane's true biological activity.
-
-
Incubation : Treat the cells with the diluted compounds and incubate for 48 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Fixation (Metabolic Arrest) : Without removing the culture media, add 50 µL of cold 40% (w/v) Trichloroacetic acid (TCA) directly to each well. Incubate at 4°C for 1 hour.
-
Rationale: TCA instantly precipitates proteins and halts all metabolic processes, locking the cell mass in place and preventing degradation[6].
-
-
Staining : Wash plates 5 times with distilled water to remove TCA and serum proteins. Add 100 µL of 0.4% (w/v) SRB solution (dissolved in 1% acetic acid) to each well. Incubate at room temperature for 30 minutes in the dark.
-
Washing : Wash the plates 4 times with 1% acetic acid.
-
Rationale: The low pH of acetic acid is required to keep the SRB dye bound to the basic amino acids. Water would cause the dye to dissociate prematurely.
-
-
Solubilization & Readout : Add 100 µL of 10 mM Tris base (pH 10.5) to solubilize the bound dye. Shake for 5 minutes and read absorbance at 570 nm using a microplate reader.
-
System Validation : Calculate the Z'-factor using the positive control (1 µM Doxorubicin) and negative control (0.5% DMSO). The assay is only validated if Z' > 0.5.
Protocol B: Antimicrobial Susceptibility (Broth Microdilution with Resazurin)
Design Causality: Thietanes are often highly lipophilic, which causes them to precipitate in standard agar diffusion assays, leading to falsely low zones of inhibition. Broth microdilution provides a uniform liquid interface. Adding Resazurin provides an objective fluorometric validation of bacterial viability, eliminating subjective visual turbidity readings that can be obscured by precipitated compounds.
Step-by-Step Methodology:
-
Inoculum Preparation : Adjust the bacterial suspension to a 0.5 McFarland standard, then dilute 1:100 in Mueller-Hinton broth.
-
Treatment : Dispense thietane derivatives in a 2-fold dilution series across a 96-well plate (e.g., from 100 µg/mL down to 0.78 µg/mL).
-
Incubation : Incubate the plates at 37°C for 18–24 hours.
-
Validation via Resazurin : Add 20 µL of a 0.015% resazurin solution to each well. Incubate for an additional 2 hours.
-
Rationale: Resazurin (blue and non-fluorescent) is reduced to resorufin (pink and highly fluorescent) by the active metabolism of viable bacteria. The Minimum Inhibitory Concentration (MIC) is strictly defined as the lowest concentration of the thietane compound that prevents the color change from blue to pink.
-
References
-
Title : Recent synthesis of thietanes Source : NIH PubMed Central (PMC) URL :[Link]
-
Title : Design and Evaluation of Novel Antimicrobial and Anticancer Agents Among Tetrazolo[1,5-c]quinazoline-5-thione S-Derivatives Source : NIH PubMed Central (PMC) URL :[Link]
-
Title : SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES Source : Rasayan Journal of Chemistry URL : [Link]
-
Title : Thietanes and Derivatives thereof in Medicinal Chemistry Source : Bentham Science URL : [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Recent synthesis of thietanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design and Evaluation of Novel Antimicrobial and Anticancer Agents Among Tetrazolo[1,5-c]quinazoline-5-thione S-Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bot Verification [rasayanjournal.co.in]
Advanced HPLC Method Development for Polar Amine Compounds: Overcoming Retention and Peak Shape Challenges
Introduction
The quantification and purity analysis of polar amine compounds present some of the most persistent challenges in High-Performance Liquid Chromatography (HPLC) method development. Because many active pharmaceutical ingredients (APIs), metabolites, and biogenic amines contain basic nitrogen functionalities, they exist as protonated cations at typical physiological and chromatographic pH levels. This inherent polarity results in poor retention on traditional reversed-phase (RP) columns.
As a Senior Application Scientist, it is critical to move beyond trial-and-error gradients. Robust method development requires a fundamental understanding of the physicochemical interactions between the analyte, the mobile phase, and the stationary phase surface. This guide details the causality behind amine retention failures and provides self-validating protocols for Hydrophilic Interaction Liquid Chromatography (HILIC), Mixed-Mode Chromatography, and Ion-Pairing RP-HPLC.
Mechanistic Causality: Why Polar Amines Fail on Standard C18
When analyzing polar amines on standard C18 stationary phases, chromatographers typically encounter two primary failure modes:
-
Lack of Retention (
): Aliphatic and polar amines are highly hydrophilic. In a standard water/acetonitrile gradient, they prefer the mobile phase and elute near the void volume ( ), making them susceptible to ion suppression from unretained matrix components. -
Severe Peak Tailing: Traditional silica-based columns contain residual surface silanols (Si-OH) with a
of approximately 3.5 to 4.5. At a mobile phase pH above 4.0, these silanols become ionized (Si-O⁻). The positively charged amine analytes undergo strong, secondary electrostatic interactions with these anionic sites, leading to asymmetric, tailing peaks and poor recovery.
To overcome these physical limitations, the chromatographic mechanism must be fundamentally altered[1].
Strategic Approaches for Amine Retention
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is the premier technique for highly polar amines, especially when mass spectrometry (MS) compatibility is required. HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a highly organic mobile phase (typically >70% acetonitrile).
-
The Mechanism: The stationary phase adsorbs a water-rich layer from the mobile phase. Polar amines partition from the bulk organic mobile phase into this immobilized aqueous layer.
-
The Advantage: The high concentration of acetonitrile provides enhanced desolvation and electrospray ionization (ESI) efficiency, dramatically increasing MS sensitivity[2].
Mixed-Mode Chromatography (RP/CEX)
Mixed-mode columns incorporate both hydrophobic alkyl chains and ion-exchange groups (e.g., cation-exchange sulfonic or carboxylic acids) on the same silica support.
-
The Mechanism: This bimodal surface provides dual retention mechanisms. The hydrophobic carbon skeleton of the molecule interacts with the reversed-phase ligand, while the protonated amine undergoes electrostatic interaction with the cation-exchange site[3].
-
The Advantage: Retention is highly tunable. You can control the hydrophobic retention by adjusting the organic modifier, and control the ion-exchange retention by adjusting the buffer concentration and pH[4].
Ion-Pairing Reversed-Phase (IP-RP)
When MS compatibility is not required (e.g., UV/DAD detection only), ion-pairing agents can force polar amines to retain on a C18 column.
-
The Mechanism: Anionic alkyl sulfonates (e.g., sodium heptanesulfonate) are added to the mobile phase. The lipophilic tail of the ion-pairing agent embeds into the C18 stationary phase, while its anionic head group projects into the mobile phase, effectively turning the C18 column into a dynamic cation-exchanger[5].
Method Selection Workflow
Caption: Decision logic for selecting the optimal HPLC method for polar amine compounds.
Quantitative Data Presentation
The following table summarizes the expected chromatographic behavior of polar amines across different methodological frameworks.
| Chromatographic Mode | Stationary Phase | Typical Mobile Phase | Primary Retention Mechanism | Expected Retention Factor ( | MS Compatibility |
| Standard RP | C18 / C8 | Water/ACN + 0.1% FA | Hydrophobic Partitioning | < 0.5 (Poor) | Excellent |
| Ion-Pairing RP | C18 | Water/ACN + Alkyl Sulfonates | Hydrophobic + Electrostatic | 2.0 - 10.0 | Poor (Signal Suppression) |
| HILIC | Bare Silica / Amide | >70% ACN + NH₄-Formate | Partitioning + H-Bonding | 1.5 - 8.0 | Excellent (High Sensitivity) |
| Mixed-Mode | Alkyl + Sulfonic Acid | Water/ACN + NH₄-Acetate | Hydrophobic + Cation-Exchange | 3.0 - 15.0 | Excellent |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols include built-in system suitability checks to validate the mechanistic integrity of the separation.
Protocol A: HILIC Method Development Workflow
Use this protocol for highly polar, hydrophilic amines requiring LC-MS/MS analysis.
Step 1: Mobile Phase Preparation
-
Aqueous Phase (A): Prepare 100 mM Ammonium Formate in LC-MS grade water. Adjust pH to 3.0 using formic acid. (Note: A high stock concentration is prepared to maintain ionic strength when diluted).
-
Organic Phase (B): 100% LC-MS grade Acetonitrile.
Step 2: Chromatographic Conditions
-
Column: Amide-bonded silica (e.g., 2.1 x 100 mm, 1.7 µm).
-
Flow Rate: 0.3 mL/min.
-
Gradient: Start at 95% B (Highly organic). Hold for 1 min. Ramp to 60% B over 8 minutes.
-
Equilibration (Critical): HILIC requires extensive equilibration to form the aqueous layer. Equilibrate with 20-30 column volumes of initial mobile phase prior to the first injection.
Step 3: Self-Validation Check (The Toluene Test) Inject a sample containing the polar amine and a neutral marker (e.g., Toluene).
-
Validation Criteria: In a properly functioning HILIC system, Toluene must elute at the void volume (
) because it cannot partition into the aqueous layer. If Toluene is retained, the column is acting via reversed-phase mechanisms, indicating that the aqueous layer has not properly formed (insufficient equilibration).
Protocol B: Mixed-Mode (RP/CEX) Optimization Workflow
Use this protocol for amines with moderate hydrophobicity where HILIC provides insufficient retention or excessive retention.
Step 1: Mobile Phase Preparation
-
Buffer: Prepare 20 mM Ammonium Acetate in water, adjusted to pH 4.5. Ammonium acetate is preferred over acetic acid alone because it provides the necessary ionic strength to mediate the ion-exchange process[4].
-
Organic: Acetonitrile.
Step 2: Chromatographic Conditions
-
Column: Bimodal RP/CEX column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Isocratic Elution: Start with 30% Acetonitrile / 70% Buffer.
Step 3: Self-Validation Check (The Ionic Strength Shift) Because mixed-mode columns utilize two independent retention mechanisms, you must validate that the cation-exchange mechanism is actively participating in the retention of your amine.
-
Validation Criteria: Perform two injections. Injection 1: Use 10 mM Ammonium Acetate. Injection 2: Use 30 mM Ammonium Acetate.
-
Causality: Increasing the buffer concentration increases the number of ammonium ions (
) competing with the protonated amine for the sulfonic acid sites on the stationary phase. Therefore, the retention time of the amine must decrease at 30 mM compared to 10 mM. If the retention time does not shift, the amine is being retained purely by reversed-phase interactions, and the pH should be verified to ensure the amine is fully ionized.
References
-
Hydrophilic Interaction Chromatography: A Guide for Practitioners. ResearchGate. Available at:[Link]
-
Access our Mixed-Mode Universe - HELIX Chromatography. Helixchrom. Available at:[Link]
-
Retention Problems - SIELC Technologies. SIELC. Available at:[Link]
-
Ionisable substances chromatography: A new approach for the determination of Ketoprofen, Etoricoxib, and Diclofenac sodium in pharmaceuticals using ion – pair HPLC. ResearchGate. Available at:[Link]
Sources
Application of thietanes as bioisosteres in drug design
Application Notes: Thietanes as Versatile Bioisosteres in Modern Drug Design
Executive Summary
The evolution of modern drug discovery is increasingly characterized by a departure from flat, sp2-hybridized aromatic systems toward more complex, three-dimensional sp3-rich architectures. This paradigm shift, often termed "escaping from flatland," aims to improve target specificity, aqueous solubility, and metabolic stability. Within this context, four-membered heterocycles have emerged as highly privileged motifs 1.
While the oxetane ring has seen widespread adoption as a carbonyl and gem-dimethyl bioisostere, its sulfur analog—the thietane ring—remains an underexplored yet exceptionally versatile building block 2. As an application scientist navigating lead optimization, I frequently leverage thietanes to fine-tune the physicochemical properties of drug candidates. The unique advantage of thietanes lies in their tunable oxidation states (sulfide, sulfoxide, sulfone), which provide a "three-in-one" diversification tool for isosteric replacements without altering the core scaffold geometry.
Mechanistic Rationale: The Case for Thietanes
The replacement of a carboxylic acid with a bioisostere is a classical strategy to mitigate rapid phase II metabolic clearance (e.g., glucuronidation) and improve membrane permeability. However, traditional isosteres like tetrazoles often retain high polarity, limiting central nervous system (CNS) penetration.
Thietan-3-ol and its oxidized derivatives serve as highly effective carboxylic acid surrogates 3. The causality behind this efficacy is rooted in structural geometry and electronic distribution:
-
Steric Mimicry: The puckered conformation of the four-membered thietane ring precisely projects the C3-hydroxyl group into the same spatial vector as the hydroxyl of a carboxylic acid, maintaining critical hydrogen-bond donor interactions with the target protein.
-
Electronic Tuning via Oxidation: By oxidizing the sulfur atom to a sulfoxide or sulfone, we can incrementally increase the hydrogen-bond acceptor capacity and topological polar surface area (TPSA). This allows for precise titration of the molecule's lipophilicity (LogD) to optimize oral bioavailability.
Logical flow of carboxylic acid bioisosteric replacement using tunable thietane derivatives.
Quantitative Structure-Property Relationships (SPR)
To make informed decisions during analog design, we must quantify the impact of these isosteric replacements. Table 1 summarizes the physicochemical modulation achieved by transitioning from a classical carboxylic acid to various four-membered heterocycles.
Table 1: Physicochemical Property Comparison of Carboxylic Acid Isosteres
| Functional Group | Oxidation State | H-Bond Acceptors | Relative Lipophilicity (LogD) | Phase II Metabolic Stability | 3D Character (sp3 fraction) |
| Carboxylic Acid | N/A | 2 | Low (Highly polar) | Low (Glucuronidation risk) | Low (Planar sp2) |
| Oxetan-3-ol | N/A | 2 | Moderate | High | High |
| Thietan-3-ol | Sulfide | 1 | High | Moderate (S-oxidation risk) | High |
| Thietane 1-oxide | Sulfoxide | 2 | Moderate | High | High |
| Thietane 1,1-dioxide | Sulfone | 3 | Low-Moderate | Very High | High |
(Data synthesized from comparative SPR evaluations in medicinal chemistry 3)
Experimental Methodologies & Self-Validating Protocols
The synthesis of strained four-membered rings requires precise control over reaction conditions to prevent competitive elimination or ring-opening pathways. Below are field-proven protocols designed with built-in self-validation mechanisms.
Protocol A: Synthesis of the Thietane Core via Nucleophilic Cyclization
This protocol utilizes an intramolecular double nucleophilic displacement to construct the foundational 4-membered ring 4.
Reagents:
-
1,3-dibromopropane (0.1 mol)
-
Sodium sulfide nonahydrate (Na₂S·9H₂O) (0.1 mol)
-
50% aqueous ethanol (100 mL)
Step-by-Step Methodology:
-
Solvent Preparation: Dissolve Na₂S·9H₂O in 100 mL of 50% aqueous ethanol. Causality: The mixed solvent system is critical. Water solubilizes the highly polar inorganic sulfide, while ethanol provides sufficient solubility for the lipophilic 1,3-dibromopropane, facilitating an efficient biphasic SN₂ reaction.
-
Controlled Addition: Add 1,3-dibromopropane dropwise with vigorous stirring at room temperature, then heat to reflux for 6 hours. Causality: Dropwise addition maintains a low steady-state concentration of the electrophile, favoring intramolecular cyclization over intermolecular oligomerization.
-
Self-Validating Indicator: As the reaction progresses, NaBr salts will begin to precipitate. The complete cessation of starting material droplets and the accumulation of a white precipitate serve as a visual, self-validating cue that the displacement is complete.
-
Workup & Isolation: Cool to room temperature, dilute with water, and extract with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and carefully distill at atmospheric pressure to isolate the volatile thietane.
Protocol B: Divergent Oxidation to Thietane 1,1-Dioxides
To access the sulfone bioisostere, the thietane core is subjected to controlled oxidation 5.
Reagents:
-
Thietan-3-ol derivative (1.0 equiv)
-
m-Chloroperoxybenzoic acid (mCPBA, 77%, 3.0 equiv)
-
Dichloromethane (CH₂Cl₂, 0.13 M)
Step-by-Step Methodology:
-
Cryogenic Initiation: Dissolve the thietan-3-ol derivative in CH₂Cl₂ and cool to 0 °C. Add mCPBA portion-wise over 5 minutes. Causality: The oxidation of sulfur is highly exothermic. Because the four-membered ring is highly strained, thermal runaway can induce ring-expansion to a thiete dioxide or complete ring opening. The 0 °C initiation suppresses these degradation pathways.
-
Propagation: Remove the cooling bath and stir at 25 °C for 3.5 hours. The excess mCPBA (3.0 equiv) ensures complete conversion past the intermediate sulfoxide to the target sulfone.
-
Biphasic Quench (Self-Validating): Quench the reaction by adding saturated aqueous NaHCO₃ (50 mL). Self-Validating Indicator: The addition of NaHCO₃ neutralizes the m-chlorobenzoic acid byproduct. The evolution of CO₂ gas (bubbling) will occur. The complete cessation of bubbling is a self-validating indicator that the acidic byproduct has been fully neutralized and partitioned into the aqueous layer, ensuring the organic product will not undergo acid-catalyzed degradation during concentration.
-
Purification: Extract the aqueous layer with CH₂Cl₂, dry the combined organics over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (20–30% acetone/pentane).
Step-by-step synthetic workflow for the preparation of thietane 1,1-dioxide derivatives.
Conclusion
The strategic incorporation of thietanes and their oxidized derivatives provides medicinal chemists with a powerful lever to modulate physicochemical properties while maintaining critical pharmacophoric geometries. By adhering to the strictly controlled, self-validating synthetic protocols outlined above, researchers can reliably access these strained architectures and accelerate the discovery of robust, bioavailable therapeutics.
References
- Oxetanes in Drug Discovery Campaigns Source: PMC - NIH URL
- Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group Source: ACS Medicinal Chemistry Letters URL
- Synthesis of 3,3-Disubstituted Thietane Dioxides Source: The Journal of Organic Chemistry URL
- A Technical Guide to the Synthesis of Thietane Derivatives Source: Benchchem URL
- Functionalized Thietanes: an Overlooked Class of Building Blocks for Drug Discovery Source: ChemRxiv URL
Sources
Troubleshooting & Optimization
Technical Support Center: N-Alkylation of Thietan-3-amine
Welcome to the Technical Support Center for the functionalization of thietan-3-amine. The thietane moiety—a four-membered, sulfur-containing heterocycle—is increasingly utilized as a bioisostere in medicinal chemistry[1]. However, its strained ring system and the presence of dual nucleophilic centers (nitrogen and sulfur) make selective N-alkylation notoriously challenging.
This guide is designed for researchers and drug development professionals, providing causal explanations, troubleshooting workflows, and self-validating protocols to overcome common side reactions such as over-alkylation and ring-opening.
Decision Workflow for N-Alkylation
Choosing the correct synthetic route is the most critical step in avoiding side reactions. The workflow below illustrates the logical progression for selecting an alkylation strategy based on the nature of your target substituent.
Decision workflow for selecting the optimal N-alkylation strategy for thietan-3-amine.
Troubleshooting Guides & FAQs
Issue 1: Over-Alkylation to Tertiary Amines and Quaternary Salts
Q: During the direct N-alkylation of thietan-3-amine with 1-bromohexane, my LC-MS shows a complex mixture dominated by tertiary amines and quaternary ammonium salts. Why is this happening, and how can I stop it?
A: This is a classic over-alkylation issue inherent to direct
-
The Causality: When thietan-3-amine (a primary amine) reacts with an alkyl halide, it forms a secondary amine. Because alkyl groups are electron-donating, the newly formed secondary amine is electronically more nucleophilic than the starting primary amine. Consequently, the secondary amine reacts faster with the remaining alkyl halide than the starting material does, leading to a cascade that forms tertiary amines and quaternary ammonium salts[2].
-
The Solution: If you must use direct alkylation, you must use a large excess of the starting thietan-3-amine (e.g., 3-5 equivalents) to statistically favor mono-alkylation[2]. However, the superior, modern approach is to abandon direct alkylation in favor of reductive amination [1]. Reductive amination proceeds via an imine intermediate, completely circumventing the over-alkylation cascade[3].
Issue 2: Thietane Ring Opening via S-Alkylation
Q: I am trying to alkylate thietan-3-amine using an alkyl iodide. My NMR indicates the addition of the alkyl group, but the characteristic thietane ring protons have disappeared, suggesting ring cleavage. What is the mechanism behind this degradation?
A: You are observing S-alkylation followed by nucleophilic ring opening.
-
The Causality: The four-membered thietane ring is highly strained. Furthermore, the sulfur atom is a highly polarizable, "soft" nucleophile. When you introduce a "soft" electrophile like an alkyl iodide, the sulfur atom outcompetes the nitrogen atom, undergoing electrophilic attack to form a highly reactive alkylsulfonium intermediate[4].
-
The Degradation Pathway: Once the sulfonium ion forms, the ring strain makes the adjacent carbon atoms highly susceptible to nucleophilic attack (even by weak nucleophiles like the displaced iodide ion or solvent). This attack breaks the C-S bond, irreversibly opening the ring and often leading to polymerization[4].
-
The Solution: To prevent S-alkylation, you must shift the reaction dynamics to favor the "hard" nitrogen nucleophile. This is achieved by using "hard" electrophiles (such as aldehydes in reductive amination or alkyl chlorides instead of iodides) and keeping reaction temperatures strictly controlled.
Competing mechanistic pathways in the direct alkylation of thietan-3-amine.
Quantitative Data: Method Comparison
The table below summarizes the expected outcomes and risk profiles of various N-alkylation strategies based on empirical laboratory data[3].
| Reaction Strategy | Primary Electrophile | Target Reaction | Major Side Reaction | Typical Yield | Over-Alkylation Risk | Ring-Opening Risk |
| Direct Alkylation | Alkyl Iodides (Soft) | S-Alkylation | < 40% | High | High | |
| Direct Alkylation | Alkyl Chlorides (Hard) | Over-alkylation | 40-60% | High | Moderate | |
| Reductive Amination | Aldehydes/Ketones | Imine Reduction | Imine Hydrolysis | 75-90% | Low | Low |
| Buchwald-Hartwig | Aryl Halides | Cross-Coupling | Dehalogenation | 60-85% | Low | Low |
Validated Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems , meaning they include built-in analytical checkpoints to confirm the reaction is proceeding correctly before moving to the next step.
Protocol A: Reductive Amination (Gold Standard for N-Alkylation)
This method utilizes sodium triacetoxyborohydride (
Materials:
-
Thietan-3-amine hydrochloride (1.0 eq)
-
Target Aldehyde (1.0 eq)
-
Triethylamine (
) (1.1 eq) -
Sodium triacetoxyborohydride (
) (1.5 eq) -
Anhydrous Dichloromethane (DCM) (0.2 M)
Step-by-Step Methodology:
-
Free-Basing: Suspend thietan-3-amine hydrochloride in anhydrous DCM at room temperature. Add
and stir for 15 minutes to liberate the free amine[3]. -
Imine Formation: Add the aldehyde to the reaction mixture and stir for 30 minutes[3].
-
Validation Checkpoint 1: Analyze a 10 µL aliquot via TLC or LC-MS. Causality: You must observe the disappearance of the starting aldehyde and the formation of a new, less polar imine mass/spot. Proceeding to reduction without this confirmation risks reducing the unreacted aldehyde directly to an alcohol, permanently stalling the reaction.
-
Reduction: Once imine formation is confirmed, add
portion-wise over 10 minutes to control any mild exotherm[3]. Stir at room temperature for 12-24 hours. -
Validation Checkpoint 2: Re-check via LC-MS. The imine mass should be fully replaced by the [M+H]+ of the target secondary amine.
-
Workup: Quench the reaction with saturated aqueous
. Extract the aqueous layer with DCM (3x). Wash combined organics with brine, dry over anhydrous , filter, and concentrate under reduced pressure.
Protocol B: Direct N-Alkylation (When Aldehydes are Unavailable)
If direct alkylation is mandatory, this protocol utilizes a weak base and careful stoichiometric control to mitigate over-alkylation[3].
Materials:
-
Thietan-3-amine hydrochloride (1.0 eq)
-
Alkyl Halide (preferably Chloride or Bromide) (1.1 eq)
-
Potassium Carbonate (
) (2.5 eq) -
Acetonitrile (MeCN) (0.2 M)
Step-by-Step Methodology:
-
Preparation: To a solution of thietan-3-amine hydrochloride in MeCN, add
. Stir vigorously for 30 minutes at room temperature[3]. -
Controlled Addition: Add the alkyl halide dropwise to the mixture. Causality: Dropwise addition keeps the steady-state concentration of the electrophile extremely low, mathematically favoring the reaction with the abundant primary amine over the newly formed, scarce secondary amine.
-
Heating: Heat the reaction mixture to 50-80 °C[3].
-
Validation Checkpoint: Monitor the reaction closely via LC-MS every 2 hours. Track the ratio of [M+H]+ (secondary amine) to [M+R]+ (tertiary amine). Stop the reaction the moment the secondary amine concentration plateaus, even if starting material remains. Pushing the reaction further will only generate over-alkylated waste.
-
Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate. Partition the residue between ethyl acetate and water, separate the organic layer, wash with brine, dry, and concentrate[3].
References
- N-Hexylthietan-3-amine | Benchchem. Source: benchchem.com.
- A Technical Guide to Novel Synthesis Routes for N-Substituted Thietan-3-amines - Benchchem. Source: benchchem.com.
- Application Notes and Protocols for N-Alkylation of Thietan-3-amine - Benchchem. Source: benchchem.com.
- Heterocyclic Compounds - MSU chemistry. Source: msu.edu.
Sources
Technical Support Center: Preventing Over-Alkylation of Primary Amines with Alkyl Halides
Welcome to the technical support center for amine alkylation. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing secondary and tertiary amines from primary amines and alkyl halides. Over-alkylation is a common and often frustrating challenge in this process. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve clean, selective, and high-yield N-alkylation reactions.
The Challenge of Over-Alkylation
Direct alkylation of primary amines with alkyl halides is often complicated by the fact that the newly formed secondary amine is more nucleophilic than the starting primary amine.[1][2] This increased reactivity is due to the electron-donating nature of the additional alkyl group.[1] Consequently, the secondary amine product competes with the starting primary amine for the alkylating agent, leading to a mixture of mono-, di-, and even tri-alkylated products, as well as quaternary ammonium salts.[3][4][5][6][7] This "runaway" reaction can result in low yields of the desired product and complex purification challenges.[1][2]
Troubleshooting Guide
This section addresses common issues encountered during the alkylation of primary amines and provides systematic solutions.
Problem: My reaction is producing a mixture of mono-, di-, and tri-alkylated products.
This is the classic sign of uncontrolled over-alkylation. Here’s a logical workflow to troubleshoot this issue:
Possible Cause 1: Inherent Reactivity of the Product
-
Explanation: As mentioned, the secondary amine product is often more reactive than the primary amine starting material.[1][2]
-
Recommended Solution & Rationale: Instead of direct alkylation, consider alternative methods that offer better control. Reductive amination is a superior choice for selective mono-alkylation.[4] This one-pot reaction involves the formation of an imine intermediate from the primary amine and an aldehyde or ketone, followed by in-situ reduction.[8][9][10] The imine formation is reversible, and the subsequent reduction to the secondary amine is irreversible, driving the reaction to completion without the risk of over-alkylation.[8]
Possible Cause 2: Suboptimal Reaction Conditions
-
Explanation: Factors like stoichiometry, temperature, and solvent can significantly impact the selectivity of the reaction.[3][11]
-
Recommended Solution & Rationale:
-
Stoichiometry: Using a large excess of the primary amine relative to the alkyl halide can statistically favor the mono-alkylation product.[1][6] However, this approach can be wasteful if the amine is expensive.[1]
-
Temperature: Lowering the reaction temperature can help to control the reaction rate and improve selectivity.
-
Solvent: The choice of solvent can influence the reaction rate. Polar aprotic solvents can accelerate the reaction, while polar protic solvents may slow it down by solvating the amine.[12] Careful solvent selection is crucial for optimizing selectivity.[3]
-
Problem: I am trying to synthesize a primary amine and keep getting a mixture of products.
Synthesizing primary amines via direct alkylation of ammonia is notoriously difficult to control.[2][5][13][14]
-
Recommended Solution & Rationale: The Gabriel Synthesis is the preferred method for preparing primary amines from primary alkyl halides.[13][15][16] This method utilizes potassium phthalimide as an ammonia surrogate.[13][15] The phthalimide anion undergoes N-alkylation with the alkyl halide.[13] The resulting N-alkylphthalimide is not nucleophilic, which effectively prevents over-alkylation.[4][15][17] The primary amine is then liberated by hydrolysis or hydrazinolysis.[13][15][16]
Problem: How can I selectively synthesize a tertiary amine from a primary amine?
Directly reacting a primary amine with three equivalents of an alkylating agent will likely result in a complex mixture.
-
Recommended Solution & Rationale: A stepwise approach is recommended.
-
First Alkylation: Perform a controlled mono-alkylation to synthesize the secondary amine, preferably via reductive amination.
-
Second Alkylation: The resulting secondary amine can then be subjected to a second reductive amination with a different aldehyde or ketone to yield the desired tertiary amine. Alternatively, direct alkylation of the secondary amine to a tertiary amine can be more controllable than the initial alkylation of the primary amine.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for over-alkylation in the reaction of primary amines with alkyl halides?
Over-alkylation occurs because the product of the initial alkylation, a secondary amine, is generally more nucleophilic than the starting primary amine.[1][2] This is due to the electron-donating effect of the newly introduced alkyl group, which increases the electron density on the nitrogen atom, making it more reactive towards the alkylating agent.[1]
Q2: Are there any general guidelines for choosing between reductive amination and the Gabriel synthesis?
Yes, the choice depends on your target product:
-
Primary Amines (R-NH₂): The Gabriel Synthesis is the most reliable method to avoid over-alkylation and obtain a pure primary amine.[15][16][17]
-
Secondary Amines (R-NH-R'): Reductive amination is the method of choice for the controlled and selective synthesis of secondary amines from primary amines.[9]
-
Tertiary Amines (R-N(R')R''): A sequential approach, often involving two separate reductive amination steps, provides the best control for synthesizing unsymmetrical tertiary amines.
Q3: Can protecting groups be used to prevent over-alkylation?
Absolutely. Protecting the primary amine by converting it into a less nucleophilic functional group, such as a carbamate (e.g., Boc or Cbz group) or an amide, is an effective strategy.[4][18] After protection, the desired alkylation can be performed on another part of the molecule. The protecting group is then removed to regenerate the amine.[4][18]
Q4: What are the advantages and disadvantages of the primary methods to avoid over-alkylation?
| Method | Primary Application | Advantages | Disadvantages |
| Gabriel Synthesis | Primary Amines | Excellent prevention of over-alkylation, high yields of pure product.[4][15] | Not suitable for preparing aromatic primary amines or for use with secondary alkyl halides.[4] Requires a final hydrolysis or hydrazinolysis step.[4] |
| Reductive Amination | Secondary & Tertiary Amines | Highly selective for mono-alkylation, avoids harsh alkylating agents, often a one-pot procedure.[4][8][9][10] | Requires a suitable aldehyde or ketone starting material.[4] |
| Protecting Group Strategy | Complex Molecules with Multiple Reactive Sites | Allows for selective reactions at other parts of the molecule while the amine is protected.[18] | Adds two steps to the synthesis (protection and deprotection), which can lower the overall yield.[18] |
Experimental Protocols
Protocol 1: Gabriel Synthesis of a Primary Amine
This protocol outlines the synthesis of a primary amine from a primary alkyl halide using potassium phthalimide.
-
Reaction Setup: In a round-bottom flask, combine potassium phthalimide (1.1 eq.) and the primary alkyl halide (1.0 eq.) in a suitable polar aprotic solvent, such as dimethylformamide (DMF).
-
Alkylation: Heat the reaction mixture with stirring. The reaction temperature will depend on the reactivity of the alkyl halide. Monitor the formation of the N-alkylphthalimide intermediate by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Isolation of Intermediate: Once the starting alkyl halide is consumed, cool the reaction mixture to room temperature. Pour the mixture into water and collect the precipitated N-alkylphthalimide by filtration. Wash the solid with water and dry.
-
Deprotection (Hydrazinolysis): Suspend the N-alkylphthalimide in ethanol and add hydrazine hydrate (1.5 eq.). Reflux the mixture until the N-alkylphthalimide is consumed (monitor by TLC).
-
Isolation of Primary Amine: Cool the reaction mixture. The phthalhydrazide byproduct will precipitate. Filter off the solid and wash it with ethanol. Concentrate the filtrate under reduced pressure. The residue can be further purified by distillation or chromatography to yield the pure primary amine.
Protocol 2: Reductive Amination for Secondary Amine Synthesis
This protocol details the synthesis of a secondary amine from a primary amine and an aldehyde.
-
Reaction Setup: In a round-bottom flask, dissolve the primary amine (1.0 eq.) and the aldehyde (1.0-1.2 eq.) in a suitable solvent like methanol or 1,2-dichloroethane (DCE).
-
Imine Formation: Stir the mixture at room temperature. The formation of the imine intermediate can be monitored by TLC or NMR. For less reactive carbonyls, a catalytic amount of acetic acid can be added.
-
Reduction: Once imine formation is significant, cool the reaction mixture in an ice bath. Add a mild reducing agent such as sodium borohydride (NaBH₄, 1.5 eq.) or sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise.[10]
-
Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir until the imine is completely reduced (monitor by TLC or LC-MS). Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Protocol 3: Boc Protection of a Primary Amine
This protocol describes the protection of a primary amine using di-tert-butyl dicarbonate (Boc₂O).
-
Reaction Setup: Dissolve the primary amine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or a mixture of dioxane and water. Add a base, such as triethylamine (1.2 eq.) or aqueous sodium bicarbonate.
-
Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction and monitor its completion by TLC. The Boc-protected amine will be less polar than the starting amine.
-
Work-up: Once the reaction is complete, if using an organic solvent, wash the reaction mixture with water and brine. If using an aqueous mixture, extract with an organic solvent.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the Boc-protected amine, which is often pure enough to be used in the next step without further purification.
Visualizing the Problem and Solutions
The "Runaway Train" of Over-Alkylation
Caption: The problematic cascade of direct amine alkylation.
Decision Tree for Amine Synthesis Strategy
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. fiveable.me [fiveable.me]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. chemistrystudent.com [chemistrystudent.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 14. Amine alkylation - Wikipedia [en.wikipedia.org]
- 15. byjus.com [byjus.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Video: Preparation of 1° Amines: Gabriel Synthesis [jove.com]
- 18. Protective Groups [organic-chemistry.org]
Technical Support Center: Thietane Ring Stability During Workup & Purification
Introduction
Thietanes—four-membered sulfur-containing heterocycles—are increasingly utilized in medicinal chemistry as lipophilic modulators and bioisosteres for carboxylic acids. However, isolating these compounds often results in low yields, unexplained side products, or complete polymerization. As a Senior Application Scientist, I frequently see workflows fail because they treat thietanes like standard thioethers. This guide deconstructs the chemical causality behind thietane instability and provides self-validating protocols to ensure successful workup and purification.
The Causality of Thietane Instability
To troubleshoot thietane degradation, you must first understand the thermodynamic and kinetic forces acting on the molecule. The instability of the thietane ring is governed by two interacting factors:
-
Thermodynamic Ring Strain: The C-S-C bond angle is unnaturally compressed to approximately 77.8°, generating a massive 1. The molecule constantly seeks a lower-energy acyclic state.
-
Kinetic Sulfur Reactivity: The sulfur atom's lone pairs are highly polarizable and nucleophilic. They are prime targets for electrophilic attack (protonation by acids) and oxidative stress (by air or peroxides).
When sulfur is protonated or oxidized, it becomes an excellent leaving group, drastically lowering the activation energy required for nucleophiles to attack the adjacent carbons and cleave the ring.
Logical pathways of thietane ring degradation during standard synthetic workflows.
Troubleshooting Workup Issues (FAQs)
Q: Why does my thietane product degrade or form new polar spots during aqueous workup? Causality: Thietanes are highly sensitive to oxidative stress. Uncontrolled exposure to atmospheric oxygen or trace peroxides in ethereal solvents (e.g., aging THF or Diethyl Ether) rapidly2. Solution: Always use freshly distilled, peroxide-free solvents. If your thietane is highly electron-rich, degas your extraction solvents with argon. Perform aqueous extractions rapidly and avoid leaving the crude mixture in solution exposed to air overnight.
Q: How do I prevent acid-catalyzed ring opening during reaction quenching? Causality: Quenching organometallic reactions (e.g., Grignard additions to thietan-3-one) with strong acids protonates the sulfur atom. This creates a highly unstable sulfonium intermediate, triggering 3 by water or halide ions to form acyclic thiols. Solution: Never quench with concentrated HCl. Use mildly acidic or buffered solutions, such as4, maintaining the pH between 6 and 8. Extract immediately into an organic phase.
Purification Challenges: Chromatography & Distillation
Q: My thietane polymerizes or degrades on silica gel. What are the alternatives? Causality: Standard silica gel is inherently acidic (pH ~4.5–5.5). The acidic silanol groups on the stationary phase act as heterogeneous catalysts for electrophilic ring-opening and subsequent polymerization during chromatography. Solution:
-
Triethylamine (Et₃N) Deactivation: Pre-treat the silica gel by flushing the column with 1–2% Et₃N in your non-polar eluent (e.g., hexanes) to neutralize acidic sites before loading the sample.
-
Alternative Stationary Phases: Use basic or neutral Alumina instead of silica gel for highly sensitive derivatives.
Q: Can I purify thietane derivatives by distillation? Causality: Thermal stress exacerbates the 19.6 kcal/mol ring strain, leading to homolytic or heterolytic C-S bond cleavage and rapid polymerization. Solution: Avoid atmospheric distillation entirely. Use high-vacuum fractional distillation or Kugelrohr distillation at the lowest possible temperature (strictly <90 °C internal temperature).
Validated Experimental Protocols
Protocol A: Buffered Workup and pH-Controlled Purification of Thietanes
Use this protocol to isolate the parent, unoxidized thietane ring intact.
-
Quenching: Cool the reaction mixture to 0 °C. Slowly add saturated aqueous NH₄Cl (10 mL per mmol of substrate) dropwise to maintain internal temperature <10 °C.
-
Extraction: Extract the aqueous layer with diethyl ether or dichloromethane (3 × 15 mL).
-
Self-Validation Checkpoint: Test the pH of the aqueous layer with indicator paper; it must remain ~6.5–7.5. If it drops below 6, neutralize cautiously with saturated NaHCO₃.
-
-
Drying: Dry the combined organic layers over anhydrous Na₂SO₄ (avoid MgSO₄ if the product is highly acid-sensitive). Filter and concentrate in vacuo at a water bath temperature strictly ≤25 °C.
-
Chromatography: Slurry pack silica gel using Hexane containing 1% v/v Et₃N. Elute the product using a Hexane/EtOAc gradient.
-
Self-Validation Checkpoint: Perform a 2D-TLC prior to the column. Spot the crude mixture in the corner of a square TLC plate. Develop in one direction, dry, rotate 90 degrees, and develop again. If the spot streaks or appears below the diagonal line, the silica is actively degrading the thietane. Switch to basic alumina.
-
Protocol B: Controlled Oxidation to Thietane 1,1-Dioxide
If the unoxidized sulfur is not strictly required, oxidizing the thietane to a sulfone yields a2 that survives harsh conditions and standard chromatography.
-
Preparation: Dissolve the crude thietane (1.0 equiv) in CH₂Cl₂ (0.13 M) and cool to 0 °C.
-
Oxidation: Add m-chloroperoxybenzoic acid (m-CPBA, 3.0 equiv) portion-wise over 5 minutes.
-
Reaction: Stir at 0 °C for 5 min, then5.
-
Self-Validation Checkpoint: Monitor by TLC. The highly non-polar thietane will disappear, replaced by a highly UV-active, polar sulfone spot that resists staining with KMnO₄ (unlike the parent thietane, which oxidizes and stains readily).
-
-
Workup: Quench with saturated aqueous NaHCO₃ (50 mL). Extract with CH₂Cl₂. The resulting 5.
Quantitative Stability Data
The table below summarizes the drastic difference in stability between the parent thietane and its oxidized sulfone counterpart across various workup conditions.
| Environmental Condition | Parent Thietane | Thietane 1,1-Dioxide | Causality / Mechanism |
| Aqueous Acid (1M HCl, 37 °C) | Rapid Degradation | Quantitative Recovery | S-protonation triggers ring opening in parent thietane. The sulfone sulfur is non-nucleophilic and resists protonation. |
| Aqueous Base (1M NaOH) | Moderate Stability | Quantitative Recovery* | Base-catalyzed elimination can occur if α-protons are present, but the sulfone ring itself resists nucleophilic cleavage. |
| Silica Gel (pH ~5) | High Risk of Polymerization | Highly Stable | Acidic silanol groups catalyze electrophilic ring cleavage in the parent thietane. |
| Atmospheric Oxygen | Oxidizes to Sulfoxide | Inert | Sulfur lone pairs are fully occupied in the dioxide, preventing further oxidation. |
*Note: Thietan-3-ol dioxides may degrade via elimination to thiete under strongly basic conditions, but the four-membered ring itself remains intact.
References
-
Synthesis of 3,3-Disubstituted Thietane Dioxides Source: The Journal of Organic Chemistry (ACS) URL:[Link]
-
Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group Source: PMC (NIH) URL:[Link]
-
Regioselectivity in the Ring Opening and Expansion of Unsymmetric Thietanes Source: ResearchGate URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 3,3-Disubstituted Thietane Dioxides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Low Yields in Buchwald-Hartwig Amination of Thietan-3-Amine
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Buchwald-Hartwig amination of thietan-3-amine and its derivatives. The unique structural and chemical properties of the thietane ring present specific hurdles not commonly seen with simple aliphatic amines. This document provides in-depth, cause-and-effect troubleshooting in a direct question-and-answer format to help you navigate these complexities and optimize your reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am seeing very low or no conversion of my aryl halide. What are the most probable causes when using thietan-3-amine?
Low conversion in this specific reaction often points to issues beyond standard Buchwald-Hartwig troubleshooting. The thietan-3-amine substrate introduces two primary challenges: potential catalyst poisoning by the sulfur heteroatom and instability of the strained four-membered ring.
Probable Cause 1: Catalyst Inhibition/Poisoning by Sulfur
The lone pair of electrons on the thietane's sulfur atom can coordinate strongly to the palladium center. This interaction can sequester the catalyst in an off-cycle, inactive state, effectively poisoning it and preventing turnover.[1][2] This is a common issue with sulfur-containing heterocycles in palladium catalysis.[1]
Solutions & Investigative Actions:
-
Ligand Choice is Critical: The primary role of the ligand here is not only to facilitate the catalytic cycle but also to shield the palladium center from the thietane's sulfur. Bulky, electron-rich biarylphosphine ligands are essential.
-
Initial Screening: Start with ligands known for their robustness and high activity, such as BrettPhos or XPhos .[3] These ligands create a sterically congested coordination sphere around the palladium, which can disfavor binding of the sulfur atom.
-
Advanced Screening: If phosphine ligands fail, consider N-Heterocyclic Carbene (NHC) ligands. Specifically designed, bulky NHC ligands have proven effective for the amination of other coordinating heterocycles like thiazoles and oxazoles and may offer a solution here.[4]
-
-
Use a Modern Precatalyst: Ensure the active Pd(0) species is generated efficiently. Modern palladacycle precatalysts (e.g., XPhos Pd G3, BrettPhos Pd G3) are often more effective than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ because they form the active monoligated Pd(0) catalyst cleanly and rapidly upon activation with a base.[5]
Probable Cause 2: Base-Induced Ring Decomposition
The thietane ring possesses significant ring strain (approx. 19.6 kcal/mol), making it susceptible to nucleophilic or base-mediated ring-opening reactions.[6][7] Strong bases, especially at elevated temperatures, can promote the decomposition of thietan-3-amine or the N-arylated product, leading to a complex mixture of byproducts and loss of mass balance. Nucleophilic attack or deprotonation can initiate ring cleavage.[8][9]
Solutions & Investigative Actions:
-
Base Screening is Mandatory: While strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) drive rapid catalyst turnover, they pose the highest risk to the thietane ring.[10] A systematic base screening is the most critical optimization step.
-
Start with Weaker Bases: Begin your optimization with milder inorganic bases like K₃PO₄ or Cs₂CO₃ . These bases are often sufficient to deprotonate the amine within the catalytic cycle but are less likely to cause substrate decomposition.[3][10]
-
Temperature Adjustment: Weaker bases typically require higher reaction temperatures (e.g., 100-120 °C) to achieve reasonable reaction rates.[3]
-
If Using Strong Bases: If strong bases are necessary for a particularly unreactive aryl halide, conduct the reaction at the lowest possible temperature (start at room temperature or 40 °C and slowly increase).
-
Below is a diagram illustrating the critical balance between desired C-N coupling and the potential pitfalls specific to the thietane substrate.
Q2: My reaction is messy, and I'm isolating significant side products. How can I identify and suppress them?
The formation of side products is most likely due to hydrodehalogenation of the aryl halide or, more specifically to this substrate, decomposition of the thietane ring.
Probable Cause 1: Hydrodehalogenation
This occurs when the aryl halide is reduced to the corresponding arene. It's a common side reaction in Buchwald-Hartwig couplings and often competes with the desired reductive elimination step.[3]
Solutions & Investigative Actions:
-
Optimize Ligand-to-Palladium Ratio: Ensure you are using an adequate excess of ligand (typically a 1.2:1 to 2:1 ratio of Ligand:Pd). The presence of a monoligated Pd(0) species is key to favoring reductive elimination.
-
Re-evaluate Base/Solvent: The choice of base can influence the rate of this side reaction. Sometimes switching from an alkoxide to a carbonate or phosphate base can mitigate the issue.
Probable Cause 2: Thietane Ring-Opening Products
As discussed in Q1, strong bases or high temperatures can cleave the thietane ring. The resulting products will be acyclic sulfur-containing compounds, which can complicate purification and drastically lower the yield of the desired product.
Solutions & Investigative Actions:
-
Reaction Monitoring by LC-MS: Carefully monitor your reaction not just for product formation and starting material consumption, but also for masses corresponding to potential ring-opened species. For example, a reaction with a strong base could yield an allyl mercaptan derivative or related structures.
-
Lower Reaction Temperature: This is the most straightforward way to reduce the rate of decomposition. If the C-N coupling is also slow at lower temperatures, a longer reaction time may be required.
-
Switch to Weaker Bases: As mentioned previously, K₃PO₄ and Cs₂CO₃ are the best alternatives to screen to avoid this decomposition pathway.
Data Presentation: Recommended Starting Conditions & Troubleshooting Matrix
The tables below provide a starting point for your reaction optimization and a quick reference for troubleshooting.
Table 1: Recommended Starting Conditions for Thietan-3-Amine Amination
| Parameter | Recommendation A (Mild Conditions) | Recommendation B (More Forcing) | Rationale |
| Aryl Halide | Aryl Bromide or Iodide | Aryl Chloride or Triflate | Aryl bromides/iodides are generally more reactive.[10] |
| Pd Precatalyst | BrettPhos Pd G3 (2 mol%) | XPhos Pd G3 (2-4 mol%) | BrettPhos is excellent for primary amines; XPhos is a robust alternative for more challenging substrates.[3] |
| Ligand | BrettPhos (2.4 mol%) | XPhos (2.4-4.8 mol%) | Use a 1.2:1 L/Pd ratio. |
| Base | K₃PO₄ (2.0 equiv) | NaOtBu (1.5 equiv) | Start with a weaker base to preserve the thietane ring. Use a strong base only if necessary and at low temperatures. |
| Solvent | Toluene or Dioxane (0.1 M) | Toluene or Dioxane (0.1 M) | Standard, non-protic solvents for this coupling. Ensure they are anhydrous and degassed.[3] |
| Temperature | 100 °C | 60 - 80 °C | Higher temperature is needed for the weaker base. Keep the temperature lower with the strong base to minimize decomposition. |
Table 2: Troubleshooting Decision Matrix
| Symptom | Potential Cause | Suggested Action |
| No Reaction | 1. Catalyst Poisoning (Sulfur) 2. Inactive Catalyst | 1. Switch to a bulkier ligand (XPhos, RuPhos). 2. Use a G3/G4 precatalyst; ensure strictly inert atmosphere. |
| Low Conversion (<50%) | 1. Suboptimal Base/Temp 2. Poor Ligand Choice | 1. Screen bases (K₃PO₄, Cs₂CO₃, NaOtBu) and temperatures (80-120°C). 2. Screen a panel of bulky biarylphosphine ligands. |
| Reaction Stalls | 1. Catalyst Decomposition 2. Product Inhibition | 1. Lower temperature; ensure reagents are pure/anhydrous. 2. Increase catalyst loading slightly (e.g., from 2% to 3%). |
| Multiple Side Products | 1. Ring Decomposition 2. Hydrodehalogenation | 1. Switch to a weaker base (K₃PO₄); lower temperature. 2. Check L/Pd ratio; screen different bases. |
Experimental Protocols
Protocol 1: Systematic Screening for Optimal Conditions
This protocol outlines a parallel screening approach to efficiently identify the best ligand and base combination for your specific aryl halide and thietan-3-amine coupling partners.
-
Array Preparation: In a glovebox, arrange an array of oven-dried reaction vials, each with a small magnetic stir bar.
-
Add Solids: To each designated vial, add the aryl halide (0.1 mmol, 1.0 equiv), the appropriate palladium precatalyst (0.002 mmol, 2 mol%), and the corresponding base (0.2 mmol, 2.0 equiv for K₃PO₄/Cs₂CO₃; 0.15 mmol, 1.5 equiv for NaOtBu).
-
Seal and Purge: Seal each vial with a PTFE-lined cap. If outside a glovebox, purge each vial with argon or nitrogen for 5 minutes.
-
Add Solvent and Amine: Add anhydrous, degassed toluene (1.0 mL) to each vial via syringe. Then, add a stock solution of thietan-3-amine in toluene (e.g., 0.12 mmol, 1.2 equiv).
-
Reaction: Place the vials in a pre-heated aluminum heating block set to the desired temperature (e.g., 100 °C). Stir for 12-24 hours.
-
Analysis: After cooling, take a small aliquot from each vial, dilute with a suitable solvent (e.g., acetonitrile), and analyze by LC-MS to determine the relative conversion to the desired product. This will identify the most promising conditions to pursue on a larger scale.
References
-
Brown, D. S., et al. (2012). Active Site Ring-Opening of a Thiirane Moiety and Picomolar Inhibition of Gelatinases. Journal of the American Chemical Society. Available at: [Link]
-
Fokin, V. V., & Finn, M. G. (2013). Synthesis of Four- to Seven-Membered Heterocycles by Ring Expansion: Ring Expansions of Thiiranes and Thietanes. Topics in Heterocyclic Chemistry. Available at: [Link]
-
Li, G., et al. (2017). Facile synthesis of thietanes via ring expansion of thiiranes. Tetrahedron Letters. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Reddit User Discussion. (2026). Troubleshooting a C–N Coupling Reaction. r/chemistry. Available at: [Link]
-
Yuan, C., et al. (2020). Recent synthesis of thietanes. Molecules. Available at: [Link]
-
All About Chemistry. (2020). Thietane: Preparation and Reactivity. YouTube. Available at: [Link]
-
Ogawa, K., et al. (2001). Synthesis of secondary and tertiary aminothiophenes via palladium-catalyzed amination. The Journal of Organic Chemistry. Available at: [Link]
-
Shen, J., et al. (2020). Ligand and Solvent Selection for Enhanced Separation of Palladium Catalysts by Organic Solvent Nanofiltration. Frontiers in Chemistry. Available at: [Link]
-
Wang, Z., et al. (2018). Palladium-catalyzed three-component reaction of N-tosyl hydrazones, isonitriles and amines leading to amidines. Chemical Communications. Available at: [Link]
-
Blakey, S. B., et al. (2014). Nickel-Catalyzed Amination of Aryl Chlorides and Sulfamates in 2-Methyl-THF. ACS Catalysis. Available at: [Link]
-
Chen, C., et al. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry – A European Journal. Available at: [Link]
-
Bartholomew, C. H. (2001). Poisoning and deactivation of palladium catalysts. Applied Catalysis A: General. Available at: [Link]
-
Hu, J., et al. (2020). Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]₂ Precatalysts. Angewandte Chemie International Edition. Available at: [Link]
-
Corpet, M., & Betzer, J.-F. (2015). A Modified Palladium-Catalyzed Reductive Amination Procedure. European Journal of Organic Chemistry. Available at: [Link]
-
Hoz, S., et al. (2003). Why Is Ring Strain Alone Unable to Fully Explain the Rate Accelerations of Oxirane and Thiirane in Nucleophilic Substitution. Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimization of Catalyst and Ligand for Cross-Coupling with Heterocyclic Amines
Welcome to the Technical Support Center for the optimization of cross-coupling reactions with heterocyclic amines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance, answers to frequently asked questions, and detailed protocols to ensure the success of your C-N cross-coupling reactions.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during your cross-coupling experiments with heterocyclic amines.
Issue 1: Low or No Product Yield
A common and frustrating challenge in cross-coupling with heterocyclic amines is a lower-than-expected yield or a complete failure of the reaction. This can be attributed to a number of factors, from the catalyst system to the reaction conditions.
Possible Causes and Solutions:
-
Inactive Catalyst or Inefficient Precatalyst Activation: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.[1][2]
-
Solution: Employ modern palladacycle precatalysts (e.g., G3 or G4 Buchwald precatalysts), which are often more effective than traditional sources like Pd(OAc)₂ because they form the active LPd(0) catalyst more cleanly and efficiently.[1][2][3][4] If you are using a Pd(II) source, the presence of an amine with an α-H or the phosphine ligand can aid in the reduction to Pd(0).[2] Consider a pre-activation step where the catalyst and ligand are stirred with the base before the addition of the substrates.[2]
-
-
Inappropriate Ligand Choice: The ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle.[2] The choice of ligand is highly dependent on the nature of the heterocyclic amine.[1][2]
-
Solution: For couplings with N-heterocyclic amines, which can be challenging substrates, specialized ligands are often necessary.[1] Ligands such as BrettPhos, RuPhos, and DavePhos have shown success.[2][5] For particularly difficult couplings, consider N-heterocyclic carbene (NHC) ligands, which are strong σ-donors and can promote challenging oxidative additions.[3][6][7][8] A screening of different ligands is often the most effective approach to identify the optimal choice for your specific substrate combination.[3][4]
-
-
Poor Substrate Reactivity: The electronic and steric properties of both the aryl halide and the heterocyclic amine can significantly impact reactivity. Aryl chlorides are generally less reactive than aryl bromides or iodides.[2]
-
Solution: For less reactive aryl chlorides, more electron-rich and bulky ligands are typically required to promote the difficult oxidative addition step.[8] Increasing the reaction temperature can also improve the reaction rate, but be mindful of potential catalyst decomposition.[9] For sterically hindered substrates, ligands with a larger steric footprint may be necessary to promote reductive elimination.[8]
-
-
Incorrect Base or Solvent Selection: The base plays a crucial role in the catalytic cycle, and its strength and solubility can significantly affect the reaction outcome.[5] The solvent influences the solubility of reagents and the stability of the catalytic species.[10]
-
Solution: A range of bases can be used, with common choices including NaOtBu, K₂CO₃, and K₃PO₄.[5][11] The choice of base should be tailored to the specific substrates and their functional group tolerance.[4] For instance, with base-sensitive functional groups, a weaker base like K₃PO₄ may be preferable.[4] Solvents such as toluene, dioxane, and THF are commonly used.[5][12] In some cases, a mixture of solvents can be beneficial.[13]
-
-
Catalyst Poisoning by the Heterocyclic Substrate: Nitrogen-containing heterocycles can act as ligands themselves, potentially displacing the desired phosphine or NHC ligand and deactivating the catalyst.[14]
-
Reaction Temperature and Time Not Optimized: Cross-coupling reactions are sensitive to temperature. Insufficient heat may lead to a sluggish reaction, while excessive heat can cause catalyst decomposition.[9]
-
Solution: If a reaction is not proceeding at a standard temperature (e.g., 80-100 °C), a careful increase in temperature may be beneficial.[9] It is advisable to monitor the reaction progress over time using techniques like TLC, GC-MS, or LC-MS to determine the optimal reaction time.
-
Issue 2: Formation of Side Products
The appearance of unexpected products can complicate purification and lower the yield of the desired N-arylated heterocycle.
Possible Causes and Solutions:
-
Hydrodehalogenation: The aryl halide is reduced to the corresponding arene.
-
Cause: This side reaction can be caused by the presence of a hydride source, which can include certain amines or alcohols.[9]
-
Solution: Ensure that all reagents and solvents are anhydrous. If hydrodehalogenation is a significant issue, consider switching to a non-protic solvent and a carbonate or phosphate base instead of an alkoxide.[9]
-
-
Homocoupling: Dimerization of the aryl halide or the amine.
-
Over-arylation of Primary Amines: If the heterocyclic amine has a primary amino group, diarylation can occur.
-
Cause: This is more likely with highly reactive catalyst systems and an excess of the aryl halide.
-
Solution: Using ligands like BrettPhos can help to selectively achieve monoarylation.[4][16] Adjusting the stoichiometry of the reactants (i.e., using a slight excess of the amine) can also favor the desired product.
-
Issue 3: Catalyst Decomposition (Formation of Palladium Black)
The formation of a black precipitate is a visual indicator of catalyst decomposition, where the soluble palladium catalyst aggregates into inactive palladium black.
Possible Causes and Solutions:
-
Ligand Degradation: The phosphine or NHC ligand may not be stable under the reaction conditions.
-
Solution: Consider switching to a more robust ligand, such as a sterically hindered biarylphosphine or an N-heterocyclic carbene.[15]
-
-
High Reaction Temperature: Elevated temperatures can accelerate the rate of catalyst decomposition.[9]
-
Solution: Attempt to run the reaction at the lowest possible temperature that still provides a reasonable reaction rate.
-
-
Presence of Oxygen: Oxygen can oxidize the active Pd(0) species, leading to deactivation and decomposition.[9]
-
Inappropriate Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and more susceptible to aggregation.[9]
-
Solution: Ensure an adequate ligand-to-palladium ratio is used, typically ranging from 1:1 to 4:1, depending on the specific ligand and precatalyst.[9]
-
Part 2: Frequently Asked Questions (FAQs)
Catalyst and Ligand Selection
-
Q1: How do I choose the right palladium precatalyst?
-
A1: Modern palladacycle precatalysts, such as the Buchwald G3 and G4 precatalysts, are highly recommended for their reliability and efficiency in generating the active Pd(0) species.[3][4] They are generally superior to traditional sources like Pd(OAc)₂ or Pd₂(dba)₃, which can require an in-situ reduction step that is not always clean or efficient.[1][2]
-
-
Q2: What are the key differences between phosphine ligands and N-heterocyclic carbene (NHC) ligands for this type of coupling?
-
A2: Phosphine ligands, particularly bulky, electron-rich biarylphosphines, have been the workhorses for C-N cross-coupling for many years.[3] NHC ligands are generally stronger σ-donors than phosphines, which can make them more effective for activating challenging substrates like aryl chlorides.[6][8] The strong bond between the NHC ligand and the palladium center can also lead to more stable catalysts.[7]
-
-
Q3: Which ligands are generally recommended for coupling with N-heterocyclic amines?
-
A3: The choice of ligand is highly substrate-dependent. However, for a good starting point, consider ligands from the Buchwald biarylphosphine family, such as BrettPhos for primary amines and RuPhos for secondary amines.[2][16] For particularly challenging heterocyclic amines, more specialized ligands like tBuBrettPhos or DavePhos may be required.[2] A ligand screening is often the best approach to find the optimal ligand for a new reaction.
-
-
Q4: When should I consider using a nickel-based catalyst system?
-
A4: Nickel catalysts can be a powerful alternative to palladium, especially for the coupling of aryl sulfamates, carbamates, and carbonates, where palladium catalysts may be less effective.[3] Nickel catalysts are also often more cost-effective than palladium catalysts.
-
Reaction Parameters
-
Q5: What is the role of the base, and how do I select the appropriate one?
-
A5: The base plays a critical role in the catalytic cycle, typically by deprotonating the amine to form the more nucleophilic amide. Common bases include sodium tert-butoxide (NaOtBu), potassium carbonate (K₂CO₃), and potassium phosphate (K₃PO₄).[5][11] The choice of base depends on the pKa of the amine and the presence of any base-sensitive functional groups in the substrates.[4] Stronger bases like NaOtBu are often used for less nucleophilic amines, while weaker bases like K₃PO₄ are suitable for more sensitive substrates.[4]
-
-
Q6: Which solvents are suitable for cross-coupling with heterocyclic amines?
-
Q7: What are typical catalyst loadings and ligand-to-metal ratios?
-
A7: For initial reaction screening, a catalyst loading of 1-5 mol % is common.[17] Once optimized, it is often possible to reduce the catalyst loading. The ligand-to-palladium ratio is typically between 1:1 and 2:1 for bidentate ligands and 2:1 to 4:1 for monodentate ligands.[9] For challenging heterocyclic amines that can act as competing ligands, a higher ligand-to-metal ratio may be beneficial.[4]
-
-
Q8: How can I effectively degas my reaction mixture?
-
A8: Proper degassing is crucial to remove oxygen, which can deactivate the catalyst.[9][15] Common methods include the freeze-pump-thaw technique for more rigorous oxygen removal, or sparging the solvent with an inert gas (argon or nitrogen) for 15-30 minutes before adding the catalyst and reagents.
-
Part 3: Key Experimental Protocols
General Procedure for a Small-Scale Test Reaction
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the heterocyclic amine (1.2 equiv), the palladium precatalyst (e.g., 2 mol %), the ligand (e.g., 4 mol %), and the base (e.g., 2.0 equiv) under an inert atmosphere (e.g., in a glovebox).
-
Seal the vial with a cap containing a PTFE septum.
-
If not in a glovebox, purge the vial with argon or nitrogen for 5-10 minutes.
-
Add the anhydrous, degassed solvent (e.g., toluene, 0.1 M concentration relative to the aryl halide) via syringe.
-
Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).
-
Stir the reaction for the desired amount of time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol for High-Throughput Screening of Catalysts and Ligands
High-throughput experimentation (HTE) can be a powerful tool for rapidly identifying optimal reaction conditions.[18]
-
Prepare stock solutions of the aryl halide, heterocyclic amine, and internal standard in the chosen reaction solvent.
-
In a 96-well plate, dispense the desired palladium precatalysts and ligands into individual wells.
-
Add the appropriate base to each well.
-
Dispense the stock solutions of the aryl halide and heterocyclic amine into each well.
-
Seal the plate and place it on a heated shaker block at the desired temperature.
-
After the reaction time, quench the reactions and analyze the product formation in each well using high-throughput techniques such as LC-MS.[19]
Part 4: Visualizations and Data Tables
Diagrams
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Caption: A decision tree for initial ligand selection.
Caption: A workflow for troubleshooting low reaction yields.
Data Tables
Table 1: Recommended Ligands for Different Classes of Heterocyclic Amines
| Amine Class | Recommended Ligands | Notes |
| Primary Heterocyclic Amines | BrettPhos, tBuBrettPhos | BrettPhos is often effective for selective monoarylation.[4][16] |
| Secondary Heterocyclic Amines | RuPhos, XPhos, DavePhos | The choice depends on the steric and electronic nature of the amine.[2][5] |
| Amides and Carbamates | DavePhos, Josiphos-type ligands | These couplings can be more challenging and require specialized ligands.[2] |
| Sterically Hindered Amines | XPhos, tBuXPhos, NHC ligands | Bulky ligands are needed to promote reductive elimination.[5][8] |
| Electron-Deficient Amines | BippyPhos-type ligands, NHC ligands | Stronger donor ligands are often required.[20] |
Table 2: Commonly Used Bases and Their Properties
| Base | Strength | Solubility | Common Applications |
| Sodium tert-butoxide (NaOtBu) | Strong | Soluble in many organic solvents | General purpose, good for less nucleophilic amines. |
| Potassium carbonate (K₂CO₃) | Moderate | Often used with water | Milder conditions, suitable for some base-sensitive substrates.[5] |
| Potassium phosphate (K₃PO₄) | Moderate | Often used with water | Good for Suzuki-type couplings and substrates prone to side reactions with stronger bases.[9][21] |
| Cesium carbonate (Cs₂CO₃) | Moderate | Soluble in some organic solvents | Can be effective when other bases fail.[5] |
| LHMDS/KHMDS | Strong | Soluble | Used for very weakly acidic amines, but can be too harsh for some substrates. |
Table 3: Solvent Selection Guide
| Solvent | Boiling Point (°C) | Properties | Common Uses |
| Toluene | 111 | Aprotic, non-polar | General purpose, good for a wide range of couplings. |
| 1,4-Dioxane | 101 | Aprotic, polar | Good for dissolving a variety of substrates.[5] |
| Tetrahydrofuran (THF) | 66 | Aprotic, polar | Lower boiling point, useful for reactions at milder temperatures.[5] |
| N,N-Dimethylformamide (DMF) | 153 | Aprotic, polar | High boiling point, can help with poorly soluble substrates.[5] |
| tert-Butanol | 83 | Protic | Sometimes used as a solvent or co-solvent. |
References
- Kinetic Modeling Enables Understanding of Off-Cycle Processes in Pd-Catalyzed Amination of Five-Membered Heteroaryl Halides. PubMed.
- A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angew. Chem. Int. Ed.
- High-Throughput Screening Protocol for the Coupling Reactions of Aryl Halides Using a Colorimetric Chemosensor for Halide Ions. PubMed.
- Greening cross coupling reactions by using sustainable solvents/bases blends. 26th Annual Green Chemistry & Engineering Conference.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC.
- Cross-Coupling Reactions Guide.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
- Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis.
- A General Approach to Stereospecific Cross-Coupling Reactions of Nitrogen-Containing Stereocenters. PMC.
- Optimization of Buchwald-Hartwig amination conditions. Benchchem.
- Mechanistic insights into reductive deamination with hydrosilanes catalyzed by B(C6F5)3: A DFT study. Frontiers.
- Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Benchchem.
- A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. PMC.
- Catalyst Deactivation Reactions: The Role of Tertiary Amines Revisited. R Discovery.
- Optimising a Buchwald-Hartwig amination using the ChemSpeed.
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances.
- Optimization of the Buchwald-Hartwig reaction. ResearchGate.
- Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. PubMed.
- Palladium Complexes of N-Heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions — A Synthetic Chemist′s Perspective. ResearchGate.
- Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. PubMed.
- Ligand design for cross-couplings: N-heterocyclic carbenes (NHCs). YouTube.
- Cross-Coupling Reaction Manual: Desk Reference. MilliporeSigma.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- Science of Synthesis: Cross Coupling and Heck-Type Reactions 2.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- High-Throughput Discovery and Evaluation of a General Catalytic Method for N-Arylation of Weakly Nucleophilic Sulfonamides. ChemRxiv.
- Coupling of Challenging Heteroaryl Halides with Alkyl Halides via Nickel-Catalyzed Cross-Electrophile Coupling. ResearchGate.
- Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- Surveying Sterically Demanding N-Heterocyclic Carbene Ligands with Restricted Flexibility for Palladium-catalyzed Cross-Coupling Reactions. Accounts of Chemical Research.
- troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions. Benchchem.
- A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. IKM Institut Kimia Malaysia.
- High-throughput screening of drug leads. Science in the Classroom.
- Micellar Catalysis of Suzuki−Miyaura Cross-Couplings with Heteroaromatics in Water. Organic Letters.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
- Pd-Catalyzed Cross-Coupling, High Throughput Experimentation, and Machine Learning.
- Ligand libraries for high throughput screening of homogeneous catalysts. RSC Publishing.
- Insight into catalyst deactivation mechanism. ResearchGate.
- Research and Developments of Heterogeneous Catalytic Technologies. MDPI.
- How can I solve my problem with Suzuki coupling? ResearchGate.
- Diagnosing issues with a failed Suzuki coupling? r/Chempros. Reddit.
- Machine Learning May Sometimes Simply Capture Literature Popularity Trends: A Case Study of Heterocyclic Suzuki–Miyaura Coupling. PMC.
Sources
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. jmcct.com [jmcct.com]
- 6. researchgate.net [researchgate.net]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 20. chemrxiv.org [chemrxiv.org]
- 21. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
Validation & Comparative
Advancing API Method Validation: A Comparative Guide to HPLC vs. UHPLC under ICH Q2(R2) and Q14 Guidelines
The landscape of pharmaceutical quality control has undergone a paradigm shift. With the implementation of the ICH Q2(R2) and ICH Q14 guidelines in June 2024, regulatory bodies have moved away from rigid, tick-box validation exercises toward a lifecycle management and Quality-by-Design (QbD) approach[1],[2]. For researchers and drug development professionals tasked with validating analytical methods for novel Active Pharmaceutical Ingredients (APIs), the choice of chromatographic platform—traditional High-Performance Liquid Chromatography (HPLC) versus Ultra-High-Performance Liquid Chromatography (UHPLC)—profoundly impacts both regulatory compliance and laboratory efficiency.
This guide objectively compares the performance of traditional HPLC (5 µm particle size) against modern UHPLC (sub-2 µm particle size) for the validation of a novel small-molecule API. By grounding our comparison in field-proven experimental data and the latest ICH frameworks, we provide a comprehensive roadmap for analytical scientists.
The Regulatory Paradigm Shift: ICH Q14 and Q2(R2)
Historically, method validation (ICH Q2) was treated as an isolated event occurring just before regulatory submission. The introduction of ICH Q14 (Analytical Procedure Development) bridges this gap, requiring scientists to define an Analytical Target Profile (ATP) before development begins[3]. The ATP defines the required performance of the method based on the product's Critical Quality Attributes (CQAs), ensuring the method is fit-for-purpose throughout its lifecycle.
Analytical procedure lifecycle from development to continuous validation.
Mechanistic Grounding: HPLC vs. UHPLC
The fundamental difference between HPLC and UHPLC lies in fluid dynamics and particle chemistry. Traditional HPLC systems operate at pressures up to 6,000 psi, utilizing columns packed with 3 to 5 µm stationary phase particles[4]. UHPLC systems are engineered to withstand pressures up to 15,000–20,000 psi, enabling the use of sub-2 µm particles[5].
The Causality of Superior Performance:
According to the van Deemter equation (
Self-Validating Experimental Protocols
To objectively compare the two platforms, a novel synthetic API was subjected to validation protocols strictly adhering to ICH Q2(R2) guidelines[1].
Protocol 1: Specificity & Forced Degradation
Causality: To prove the method can unambiguously quantify the API, we must artificially generate potential impurities. By subjecting the API to extreme stress (acid, base, oxidation, heat, photolysis), we force degradation pathways to occur. If the API peak remains chromatographically resolved from all generated degradants, the method's specificity is confirmed[1]. Step-by-Step Methodology:
-
Prepare the novel API stock solution at the target working concentration (e.g., 100 µg/mL).
-
Aliquot the solution into five separate stress conditions: Control (untreated), 0.1M HCl, 0.1M NaOH, 3% H₂O₂, Thermal (80°C for 24h), and Photolytic (UV 254nm for 24h).
-
Neutralize the acid and base samples after the 24-hour stress period to halt degradation and protect the column stationary phase.
-
Inject each sample into the HPLC and UHPLC systems coupled with a Diode Array Detector (DAD).
-
Extract peak purity indices and resolution metrics for the main API peak. Self-Validation Mechanism: The protocol includes a System Suitability Test (SST) injected prior to the stressed samples. The run is only considered valid if the SST demonstrates a resolution (
) > 1.5 between the API and its closest known impurity. Furthermore, the DAD software must report a Peak Purity Angle strictly less than the Purity Threshold for the API peak in all stressed samples, mathematically proving no co-eluting impurities exist.
Protocol 2: Linearity, Accuracy, and Precision
Causality: A method must demonstrate that its response is directly proportional to analyte concentration (Linearity) and that it measures the exact true value consistently (Accuracy & Precision) across the reportable range[1]. Step-by-Step Methodology:
-
Linearity: Prepare five concentration levels spanning 50% to 150% of the target API concentration. Inject each level in triplicate.
-
Accuracy: Spike known quantities of the API reference standard into a synthetic placebo matrix at 80%, 100%, and 120% of the target concentration. Prepare three independent samples per level (9 total).
-
Precision (Repeatability): Perform six replicate injections of the 100% target concentration standard from a single preparation.
-
Calculate the linear regression (
), percentage recovery, and Relative Standard Deviation (%RSD). Self-Validation Mechanism: The sequence utilizes a "bracketing standard" approach. A known 100% reference standard is injected every six samples. If the peak area of the bracketing standard drifts by more than ±2.0% from the initial injection, the system automatically flags the subsequent data as invalid due to instrument drift or column equilibration failure.
Protocol 3: Robustness via Design of Experiments (DoE)
Causality: Traditional One-Factor-At-a-Time (OFAT) robustness testing fails to identify interaction effects between method parameters. ICH Q14 encourages a multivariate DoE approach to define a Method Operable Design Region (MODR)[2],[6]. Step-by-Step Methodology:
-
Identify Critical Method Parameters (CMPs): Column temperature (±5°C), Mobile phase pH (±0.2), and Flow rate (±10%).
-
Design a
full factorial experimental matrix (8 distinct runs + 3 center points). -
Execute the 11 runs sequentially on both HPLC and UHPLC platforms.
-
Measure the Critical Quality Attributes (CQAs) for each run: API Tailing Factor and Resolution. Self-Validation Mechanism: The inclusion of 3 center points (nominal method conditions) dispersed at the beginning, middle, and end of the DoE sequence validates the stability of the system. If the center points show a variance in resolution > 5%, the DoE model is rejected due to uncontrolled systemic noise.
Step-by-step ICH Q2(R2) analytical method validation workflow.
Comparative Experimental Data
The quantitative data extracted from the validation protocols highlight the stark performance contrasts between the two platforms.
Table 1: System Suitability & Chromatographic Performance
Data reflects the optimal nominal conditions established prior to validation.
| Parameter | Traditional HPLC (5 µm C18) | UHPLC (1.7 µm C18) | Performance Shift |
| Flow Rate | 1.0 mL/min | 0.4 mL/min | 60% Reduction |
| Injection Volume | 20 µL | 2 µL | 10x Less Sample Required |
| Run Time | 15.0 min | 3.5 min | 76% Faster Analysis |
| Theoretical Plates ( | ~12,000 | ~35,000 | 2.9x Efficiency Gain |
| Resolution ( | 2.1 | 4.5 | Baseline Separation Improved |
| Solvent Consumption/Run | 15.0 mL | 1.4 mL | 90% Reduction in Waste |
Table 2: ICH Q2(R2) Validation Parameters Comparison
Data derived from Protocols 2 and 3.
| Validation Parameter | HPLC Result | UHPLC Result | ICH Q2(R2) Acceptance Criteria |
| Linearity ( | 0.9992 | 0.9999 | |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.6% - 100.4% | 98.0% - 102.0% |
| Precision (Intra-day %RSD) | 1.25% | 0.45% | |
| Precision (Inter-day %RSD) | 1.42% | 0.60% | |
| LOD (µg/mL) | 0.50 | 0.08 | Signal-to-Noise |
| LOQ (µg/mL) | 1.50 | 0.25 | Signal-to-Noise |
Data Synthesis & Insights: While both methods successfully passed the ICH Q2(R2) acceptance criteria, the UHPLC platform demonstrated massive superiority in sensitivity. Because the sub-2 µm particles reduce longitudinal diffusion, the analyte elutes in a narrower, highly concentrated band. This dramatically increases the peak height and signal-to-noise ratio, resulting in a Limit of Detection (LOD) that is over 6 times lower than traditional HPLC[5]. Furthermore, the UHPLC method proved highly economical, reducing solvent consumption by 90%, aligning with modern green chemistry initiatives[6].
Conclusion & Recommendations
The transition from HPLC to UHPLC is not merely an upgrade in hardware; it is a strategic enhancement of analytical capability that perfectly aligns with the enhanced QbD approaches outlined in ICH Q14 and Q2(R2).
-
Choose Traditional HPLC when: Transferring legacy compendial methods where regulatory continuity and minimizing revalidation workloads are the primary concerns.
-
Choose UHPLC when: Developing methods for novel APIs, where maximizing resolution for unknown impurities, reducing analysis time for high-throughput screening, and achieving ultra-low detection limits are critical to the Analytical Target Profile (ATP).
By embedding self-validating mechanisms into your protocols and leveraging the mechanistic advantages of sub-2 µm particle chemistry, laboratories can generate robust, audit-proof data that accelerates the drug development lifecycle.
References
- ICH Q2(R2)
- Source: europa.
- Source: premier-research.
- HPLC vs.
- Source: phenomenex.
- Source: nih.
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 4. HPLC vs. UHPLC: Key Differences - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. HPLC vs UHPLC: Key Differences & Applications | Phenomenex [phenomenex.com]
- 6. Development and Validation of HPLC-DAD and UHPLC-DAD Methods for the Simultaneous Determination of Guanylhydrazone Derivatives Employing a Factorial Design - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic data validation for newly synthesized heterocyclic compounds
Spectroscopic Data Validation for Newly Synthesized Heterocyclic Compounds: A Comparative Guide
Introduction
Heterocycles represent the cornerstone of modern medicinal chemistry, appearing in over 75% of small-molecule drugs approved by the FDA[1]. Their structural versatility allows medicinal chemists to fine-tune pharmacological profiles, improve solubility, and enhance target binding[2]. However, the synthesis of novel nitrogen- or oxygen-containing heterocycles (e.g., pyrazoles, quinolines, and indazoles) frequently yields complex mixtures of regioisomers, tautomers, and dehalogenated byproducts[3]. Rigorous spectroscopic validation is therefore a non-negotiable prerequisite before any biological assay[4].
This guide objectively compares the performance of High-Field NMR, Benchtop NMR, and Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) in the characterization of newly synthesized heterocycles. By understanding the physical causality behind each technique's limitations and strengths, researchers can design self-validating analytical workflows that ensure absolute structural confidence.
Comparative Analysis of Spectroscopic Platforms
Benchtop NMR (60–100 MHz) vs. High-Field NMR (400–800 MHz) 5 utilize permanent magnets and have revolutionized in-line reaction monitoring and intermediate validation[5]. However, their lower magnetic field strength dictates that the difference in Larmor precession frequencies (Δv) often approaches the scalar coupling constants (J)[6]. This results in second-order spectra (where Δv ≈ J) characterized by severe peak overlap, particularly in the aromatic region typical of heterocyclic scaffolds[6].
Conversely, High-Field NMR spectrometers utilize superconducting magnets. The massive increase in field strength ensures that Δv ≫ J, yielding simplified, first-order spectra[6]. This resolution is critical for distinguishing subtle regiochemical differences, such as differentiating between 1,4- and 1,5-disubstituted pyrazoles via 2D NOESY or HMBC experiments[3].
LC-HRMS (Orbitrap / TOF) While NMR elucidates connectivity, 7 by confirming the exact molecular mass (typically within <5 ppm error) and isotopic distribution[7]. High-resolution mass spectrometry is indispensable for identifying trace impurities and confirming the retention of halogens (e.g., Cl, Br) during palladium-catalyzed cross-coupling reactions, which are ubiquitous in heterocyclic synthesis[8].
Data Presentation: Quantitative Performance Comparison
Table 1: Performance Metrics for Heterocycle Validation Techniques
| Metric | Benchtop NMR (80 MHz) | High-Field NMR (600 MHz) | LC-HRMS (Orbitrap/TOF) |
| Resolution (Aromatic Region) | Low (Second-order overlap)[6] | High (First-order separation)[9] | N/A (Chromatographic resolution) |
| Sensitivity (Limit of Detection) | ~1–5 mM[9] | < 10 µM[9] | < 1 nM |
| Primary Utility | Reaction monitoring, intermediates[5] | Regiochemistry, 2D structural proof[3] | Exact mass, isotopic profiling, purity[4] |
| Throughput | High (Minutes, at the bench)[10] | Medium (Requires core facility)[5] | High (Automated LC gradients) |
| Capital Cost | Low to Moderate[10] | Very High[5] | High |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step contains a built-in logical check to prevent false positives.
Protocol A: Regiochemical Validation via High-Field NMR (600 MHz)
Objective: Confirm the regiochemistry of a newly synthesized substituted pyrazole and rule out tautomeric averaging.
-
Sample Preparation: Dissolve 5–10 mg of the purified heterocycle in 600 µL of a deuterated solvent that locks tautomerism (e.g., DMSO-d6).
-
Causality: DMSO strongly hydrogen-bonds to NH protons, slowing exchange rates compared to CDCl3. This prevents signal broadening and allows for the observation of distinct NH resonances[3].
-
-
Tuning and Matching: Perform automated tuning and matching for 1H and 13C nuclei to maximize probe sensitivity and ensure accurate 90° pulse widths.
-
Acquisition (1D & 2D):
-
Acquire a standard 1H spectrum (16 scans, relaxation delay D1 = 2s).
-
Acquire a 1H-13C HMBC (Heteronuclear Multiple Bond Correlation) spectrum to observe long-range couplings (2J and 3J).
-
-
Self-Validation Check: Analyze the HMBC cross-peaks. If the compound is a 1,4-disubstituted pyrazole, the pyrazole C5 proton will show a distinct 3J correlation to the N1-substituent carbon. If this correlation is absent, the regiochemistry is incorrect, or the sample is a 1,5-isomer.
Protocol B: Isotopic Pattern Verification via LC-HRMS
Objective: Confirm the molecular formula of a brominated quinoline derivative and verify the absence of dehalogenated impurities[8].
-
Chromatography: Inject 1 µL of a 1 µM solution onto a C18 UHPLC column[3]. Use a gradient of 0.1% formic acid in water to 0.1% formic acid in acetonitrile.
-
Causality: Formic acid acts as an ion-pairing agent, ensuring sharp peak shapes and efficient protonation of the basic nitrogen atoms in the heterocycle to form stable[M+H]+ ions[7].
-
-
Ionization & Acquisition: Utilize Electrospray Ionization in positive mode (ESI+). Acquire full-scan MS data (m/z 100–1000) at a resolution of ≥60,000 (at m/z 200).
-
Self-Validation Check (The Isotopic Quartet/Doublet):
-
Locate the[M+H]+ monoisotopic peak.
-
For a single bromine atom, the M and M+2 peaks must appear in an approximate 1:1 ratio (due to 79Br and 81Br natural abundance)[8].
-
Failure Analysis: If the M+2 peak is missing or <10% relative abundance, the compound has undergone dehalogenation during synthesis. The batch must be rejected[8].
-
Workflow Visualization
The following diagram illustrates the integrated logical workflow for validating newly synthesized heterocyclic compounds, ensuring that only structurally verified and highly pure compounds proceed to biological assays.
Caption: Integrated spectroscopic validation workflow for newly synthesized heterocyclic compounds.
Conclusion
The structural validation of heterocyclic compounds demands a multi-tiered spectroscopic approach. While Benchtop NMR provides unparalleled speed for reaction monitoring, it cannot replace the resolving power of High-Field NMR for complex regiochemical assignments. Furthermore, LC-HRMS acts as the ultimate gatekeeper, ensuring that isotopic fidelity and high purity are maintained before compounds are advanced into costly biological screening pipelines.
References
-
A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs | Der Pharma Chemica | 1
-
Role of Heterocycles in Drug Discovery: An Overview | World Journal of Advanced Research and Reviews | 2
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives | MDPI | 3
-
Synthesis, Characterization, Antimicrobial and Anticancer Evaluation of Novel Heterocyclic Diazene Compounds Derived from 8-Quinolinol | PubMed / NIH | 4
-
Benchtop NMR-Based In-Line Analysis of Diastereoselective Enzymatic α-Amino Acid Synthesis: Quantification and Validation | ACS Publications | 6
-
Benchtop NMR Breaks New Ground | Technology Networks |5
-
Rescaling NMR for a Larger Deployment in Drug Discovery | ETH Zurich / Chemistry—Methods |9
-
LC-HRMS fingerprinting and chemometrics for the characterization and classification of Lotus cultivars | Frontiers | 7
-
New Fields and Exciting Applications for Benchtop NMR Instruments | Labcompare |10
-
3-[(4-Bromobenzyl)oxy]piperidine hydrochloride Validation | Benchchem | 8
Sources
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- 3. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives | MDPI [mdpi.com]
- 4. Synthesis, Characterization, Antimicrobial and Anticancer Evaluation of Novel Heterocyclic Diazene Compounds Derived from 8-Quinolinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. technologynetworks.com [technologynetworks.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | LC-HRMS fingerprinting and chemometrics for the characterization and classification of Lotus cultivars from Uruguay: a study on phenolic composition [frontiersin.org]
- 8. 3-[(4-Bromobenzyl)oxy]piperidine hydrochloride | 1219976-73-4 | Benchchem [benchchem.com]
- 9. Research Collection | ETH Library [research-collection.ethz.ch]
- 10. labcompare.com [labcompare.com]
A Comparative Analysis of N-(Pyridin-2-ylmethyl)thietan-3-amine and its Carbocyclic Analog: A Guide for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the strategic modification of molecular scaffolds is paramount to optimizing pharmacological profiles. The choice between a heterocyclic and a carbocyclic ring system can profoundly influence a compound's biological activity, physicochemical properties, and overall potential as a therapeutic agent. This guide provides an in-depth comparative analysis of N-(Pyridin-2-ylmethyl)thietan-3-amine and its carbocyclic analog, N-(Pyridin-2-ylmethyl)cyclobutan-3-amine, offering a framework for their evaluation and highlighting the nuanced yet critical impact of bioisosteric replacement.
The pyridin-2-ylmethylamine scaffold is a privileged motif found in a plethora of biologically active compounds, demonstrating activities ranging from anticancer to antimicrobial and anti-inflammatory.[1][2][3] The central research question addressed herein is how the replacement of a cyclobutane ring with a thietane ring—a four-membered heterocycle containing a sulfur atom—modulates the biological activity of this scaffold. While direct experimental data for these specific molecules is not extensively published, this guide will present a hypothetical, yet scientifically rigorous, framework for their comparative evaluation, based on established principles of medicinal chemistry and drug discovery. The thietane ring has garnered increasing attention as a versatile building block in drug design, valued for its ability to impart unique three-dimensionality and polarity.[4][5]
Hypothetical Biological Target: Protein Kinase Inhibition
Given the prevalence of the pyridin-2-ylmethylamine core in kinase inhibitors, we will postulate a hypothetical scenario where both N-(Pyridin-2-ylmethyl)thietan-3-amine and its carbocyclic analog are investigated as inhibitors of a protein kinase, a critical class of enzymes in cell signaling pathways often implicated in cancer and inflammatory diseases.
Comparative Evaluation Workflow
A systematic comparison of these two compounds would necessitate a multi-faceted experimental approach, encompassing biochemical assays, cell-based functional assays, and an assessment of their drug-like properties.
Diagram of the Comparative Evaluation Workflow
Caption: A logical workflow for the comparative evaluation of the two compounds.
Part 1: Biochemical Activity
The initial step in comparing the two analogs is to assess their direct interaction with the purified target enzyme.
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of each compound against the target kinase.
-
Materials: Purified recombinant kinase, appropriate peptide substrate, ATP, test compounds (solubilized in DMSO), kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, peptide substrate, and kinase buffer.
-
Add the diluted test compounds to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.
-
Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Hypothetical Data Presentation
| Compound | Target Kinase IC50 (nM) |
| N-(Pyridin-2-ylmethyl)thietan-3-amine | 50 |
| N-(Pyridin-2-ylmethyl)cyclobutan-3-amine | 250 |
Rationale: The introduction of the sulfur atom in the thietane ring can alter the conformation and electronic properties of the molecule, potentially leading to a more favorable interaction with the ATP-binding pocket of the kinase. Thietanes are known to be more polar than their carbocyclic counterparts, which could enhance interactions with polar residues in the active site.[6][7]
Part 2: Cellular Activity
Demonstrating activity in a cellular context is a crucial next step to ensure the compound can cross the cell membrane and engage its target in a more complex biological environment.
Experimental Protocol: Cell Proliferation Assay
-
Objective: To determine the concentration of each compound that inhibits cell growth by 50% (GI50).
-
Materials: A cancer cell line known to be dependent on the target kinase, cell culture medium, fetal bovine serum, test compounds, and a cell viability reagent (e.g., CellTiter-Glo®).
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds.
-
Incubate for a specified period (e.g., 72 hours).
-
Add the cell viability reagent and measure the luminescence, which is proportional to the number of viable cells.
-
Calculate the percent growth inhibition and determine the GI50 value.
-
Hypothetical Data Presentation
| Compound | Cell Line GI50 (µM) |
| N-(Pyridin-2-ylmethyl)thietan-3-amine | 0.5 |
| N-(Pyridin-2-ylmethyl)cyclobutan-3-amine | 2.5 |
Rationale: The improved biochemical potency of the thietane analog is expected to translate to enhanced cellular activity. Furthermore, the physicochemical properties of the thietane ring may influence cell permeability.
Part 3: Physicochemical and ADME Properties
A compound's efficacy is not solely determined by its potency but also by its absorption, distribution, metabolism, and excretion (ADME) properties.
Experimental Protocol: Microsomal Stability Assay
-
Objective: To assess the metabolic stability of the compounds in the presence of liver microsomes.
-
Materials: Human liver microsomes, NADPH, test compounds, and an analytical instrument for quantification (e.g., LC-MS/MS).
-
Procedure:
-
Incubate the test compounds with liver microsomes in the presence of NADPH at 37°C.
-
Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction and analyze the remaining amount of the parent compound by LC-MS/MS.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
-
Hypothetical Data Presentation
| Compound | Aqueous Solubility (µM) | PAMPA Permeability (10⁻⁶ cm/s) | Microsomal Half-life (min) |
| N-(Pyridin-2-ylmethyl)thietan-3-amine | 150 | 5.2 | 45 |
| N-(Pyridin-2-ylmethyl)cyclobutan-3-amine | 80 | 4.8 | 30 |
Rationale: The thietane ring, being more polar than the cyclobutane ring, may lead to improved aqueous solubility.[6] Metabolic stability can be influenced by the presence of the sulfur atom, which may or may not be a site of metabolism. The three-dimensional shape of the thietane ring can also affect how the molecule is recognized by metabolic enzymes.[5]
Structure-Activity Relationship and Mechanistic Insights
The hypothetical data suggest that the thietane-containing compound exhibits superior biological activity. This can be attributed to several factors:
-
Conformational Rigidity and Vectorial Orientation: The thietane ring imparts a distinct three-dimensional geometry, which can orient the pyridin-2-ylmethylamine substituent in a more favorable position for binding to the kinase.
-
Polarity and Hydrogen Bonding: The sulfur atom in the thietane ring can act as a hydrogen bond acceptor and increases the overall polarity of the molecule, potentially forming beneficial interactions within the kinase active site.
-
Physicochemical Properties: The enhanced solubility of the thietane analog could contribute to better bioavailability in a cellular context.
Hypothetical Signaling Pathway Inhibition
Caption: A simplified signaling pathway illustrating the inhibitory action of the thietane analog on the target kinase.
Conclusion
This comparative guide outlines a systematic approach to evaluating the biological activity of N-(Pyridin-2-ylmethyl)thietan-3-amine versus its carbocyclic analog. The replacement of a cyclobutane with a thietane ring represents a subtle yet powerful strategy in medicinal chemistry. The thietane moiety can significantly enhance biochemical and cellular potency, as well as modulate key physicochemical properties. While the data presented here is hypothetical, the underlying principles and experimental workflows provide a robust framework for researchers and drug development professionals to investigate the impact of such bioisosteric modifications in their own discovery programs. The exploration of less-common heterocyclic scaffolds like thietane will undoubtedly continue to be a fruitful avenue for the discovery of novel therapeutics.
References
-
ResearchGate. Thietanes and Derivatives thereof in Medicinal Chemistry | Request PDF. Available from: [Link]
-
Bentham Science. Thietanes and Derivatives thereof in Medicinal Chemistry. Available from: [Link]
-
PubMed. Thietanes and Derivatives thereof in Medicinal Chemistry. Available from: [Link]
-
Bentham Science. s Thietanes and Derivatives thereof in Medicinal Chemistry. Available from: [Link]
-
ResearchGate. Functionalized Thietanes: an Overlooked Class of Building Blocks for Drug Discovery | Request PDF. Available from: [Link]
-
ChemRxiv. Functionalized Thietanes: an Overlooked Class of Building Blocks for Drug Discovery. Available from: [Link]
-
ResearchGate. Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives | Request PDF. Available from: [Link]
-
PubMed. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Available from: [Link]
-
ResearchGate. Synthesis, Spectroscopic and Biological Studies of a New Some Complexes with N-Pyridin-2-Ylmethyl-Benzene-1,2-Diamine. Available from: [Link]
-
Frontiers. MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Available from: [Link]
-
PMC. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. Available from: [Link]
-
Googleapis.com. IMPORTANCE OF PYRIDINE DERIVATIVES IN BIOLOGICAL ACTIVITIES. Available from: [Link]
-
PMC. Recent synthesis of thietanes. Available from: [Link]
-
PMC. N-(Pyridin-2-ylmethyl)pyridin-2-amine. Available from: [Link]
-
ResearchGate. (PDF) Synthesis and Antioxidant Activity of 3-(Pyridin-2-ylmethyl)-1,3-thiazinan(thiazolidin)-4-ones. Available from: [Link]
-
PMC. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. Available from: [Link]
-
ResearchGate. (PDF) Recent Advances in Chemistry and Pharmacological Aspects of 2-Pyridone Scaffolds. Available from: [Link]
-
PMC. Pyridine: the scaffolds with significant clinical diversity. Available from: [Link]
-
MDPI. Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. Available from: [Link]
-
PubMed. Synthesis and antioxidant activity of 3-(Pyridin-2-ylmethyl)-1,3-thiazinan(thiazolidin)-4-ones. Available from: [Link]
-
MDPI. Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. Available from: [Link]
-
OUCI. Recent advances in chemistry and pharmacological aspects of 2-pyridone scaffolds. Available from: [Link]
-
Amanote Research. (PDF) N,n-Bis(pyridin-2-Ylmethyl)cyclohexanamine - Acta. Available from: [Link]
-
Brieflands. Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Available from: [Link]
- Google Patents. US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
-
ResearchGate. (PDF) Recent synthesis of thietanes. Available from: [Link]
-
RSC Publishing. Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. Available from: [Link]
Sources
- 1. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]
- 2. storage.googleapis.com [storage.googleapis.com]
- 3. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
Comparative Docking Studies of Thietane and Azetidine Derivatives: A Structural and Thermodynamic Guide
As drug discovery pivots toward sp³-rich, three-dimensional architectures to improve clinical success rates, four-membered heterocycles have emerged as critical bioisosteres[1]. While azetidines (nitrogen-containing) are well-established for their ability to modulate basicity and impart structural rigidity, thietanes (sulfur-containing) represent an underexplored frontier with immense potential[2].
As an Application Scientist, I frequently evaluate how these structural variations impact target engagement at the molecular level. This guide provides an in-depth, objective comparative analysis of thietane and azetidine derivatives. It focuses on their distinct physicochemical properties, molecular docking profiles, and the self-validating experimental workflows required to accurately model their interactions in target proteins.
Physicochemical & Structural Divergence
The fundamental difference between azetidine and thietane lies in their heteroatoms, which dictate entirely different interaction paradigms within a protein's binding pocket:
-
Azetidines : The secondary or tertiary amine in the azetidine ring is typically protonated at physiological pH. This enables the formation of strong, directional salt bridges with acidic residues (e.g., Aspartate, Glutamate) and acts as a potent hydrogen-bond donor/acceptor. However, this high polarity can lead to permeability challenges.
-
Thietanes : The divalent sulfur S(II) in unsubstituted thietanes is highly lipophilic and polarizable, favoring shape-complementary hydrophobic pockets and specific S-π interactions with aromatic residues[3]. Crucially, thietanes offer a "three-in-one" tuning mechanism: the sulfur can be oxidized to a sulfoxide S(IV) or sulfone S(VI). This oxidation drastically reduces lipophilicity, increases polarity beyond that of oxetanes, and introduces potent hydrogen-bond acceptors without adding basicity[2].
Bioisosteric replacement logic for azetidine and thietane scaffolds in drug design.
Comparative Docking Performance in Target Proteins
To objectively compare these scaffolds, we analyze their docking behavior against well-characterized targets such as Acetylcholinesterase (AChE), a primary target in Alzheimer's disease[4], and viral polymerases[3].
Table 1: Physicochemical Properties of Matched Molecular Pairs
| Scaffold | Heteroatom | Oxidation State | Typical pKa | LogD (Model) | Primary Interaction Modality |
| Azetidine | Nitrogen | N/A | 8.5 - 10.4 | Low | Salt bridges, H-bond donor/acceptor |
| Thietane | Sulfur | S(II) | N/A | Moderate | Hydrophobic, S-π interactions |
| Thietane 1-oxide | Sulfur | S(IV) | N/A | Very Low | H-bond acceptor, dipole interactions |
| Thietane 1,1-dioxide | Sulfur | S(VI) | N/A | Lowest | Strong bifurcated H-bond acceptor |
Table 2: Comparative Docking Performance (Model Targets)
| Derivative | Target Protein | Raw Docking Score (kcal/mol) | MM-GBSA ΔG_bind (kcal/mol) | Key Binding Residues |
| Azetidine Analog | AChE (PDB: 4EY6) | -9.4 | -32.5 | Asp74 (Salt Bridge), Trp286 |
| Thietane S(II) Analog | AChE (PDB: 4EY6) | -8.1 | -38.2 | Trp286 (S-π), Tyr341 |
| Thietane S(VI) Analog | Viral Polymerase | -10.2 | -45.1 | Asn291 (H-bond), Asp225 |
Mechanistic Insights from the Data:
-
Desolvation Penalties : Azetidines often yield highly favorable raw docking scores due to strong electrostatic interactions. However, they incur a massive desolvation penalty. As seen in Table 2, despite a better raw docking score (-9.4 kcal/mol), the azetidine analog has a weaker net binding free energy (ΔG_bind = -32.5 kcal/mol) compared to the thietane S(II) analog.
-
Sulfur-Specific Interactions : Thietanes often exploit unique binding modalities. For instance, in viral targets, the sulfur atom of a thietane ring has been shown to form strong, stabilizing interactions with the side chain N–H of Asparagine (Asn) residues, outperforming its oxygen counterpart (oxetane)[3].
-
Oxidation State Tuning : When docking thietane 1,1-dioxides (sulfones), we observe bifurcated hydrogen bonding with backbone amides. This is highly advantageous for targeting kinase hinge regions where hydrogen bond acceptor geometry is strictly constrained[5].
Self-Validating Experimental Protocol: Comparative Docking Workflow
Standard empirical force fields often misrepresent the hypervalent sulfur of thietane sulfones or the protonation state of azetidines. The following step-by-step protocol is designed as a self-validating system to ensure scientific integrity and predictive accuracy.
Step 1: Ligand Preparation and QM Charge Derivation
-
Action : Generate 3D conformers using a low-energy ring-puckering algorithm. For azetidines, enumerate protonation states at pH 7.4 ± 1.0 using Epik. For thietane S(IV) and S(VI) derivatives, calculate partial charges using Quantum Mechanics (QM) at the B3LYP/6-31G* level to derive RESP charges.
-
Causality : Standard force fields (like OPLS3 or MMFF94) are parameterized extensively for nitrogen but often fail to capture the accurate electrostatic potential of oxidized sulfur. QM-derived charges prevent the underestimation of the sulfone's hydrogen-bonding capacity.
Step 2: Protein Preparation and Grid Generation
-
Action : Process the X-ray crystal structure (e.g., AChE, PDB: 4EY6)[4]. Assign bond orders, add hydrogens, and optimize the H-bond network using PROPKA. Define the docking grid with a 15 Å inner box centered on the co-crystallized ligand.
-
Causality : Azetidines are highly sensitive to the orientation of active-site water molecules. Optimizing the H-bond network ensures that bridging waters are correctly oriented to either satisfy the azetidine's charge or be displaced by the lipophilic S(II) thietane.
Step 3: Molecular Docking (Glide SP/XP or AutoDock Vina)
-
Action : Perform flexible ligand docking. Retain the top 5 poses per ligand.
-
Causality : Ring flexibility in 4-membered heterocycles is limited but non-zero (butterfly puckering). Flexible docking allows the algorithm to sample the slight puckering variations that maximize shape complementarity.
Step 4: Thermodynamic Validation via MM-GBSA
-
Action : Rescore all top docking poses using the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) method. Calculate ΔG_bind = E_complex - (E_receptor + E_ligand).
-
Causality : Raw docking scores are enthalpy-driven and poorly account for solvent effects. MM-GBSA introduces a rigorous desolvation penalty, which is critical for comparing the highly polar azetidine cation against the neutral, lipophilic thietane S(II). This step prevents false positives driven purely by electrostatic artifacts.
Self-validating computational workflow for comparative docking and thermodynamic scoring.
Summary
When designing a drug candidate, the choice between azetidine and thietane should be driven by the microenvironment of the target pocket. If the pocket features a solvent-shielded Asp/Glu residue, azetidine is the superior choice for electrostatic anchoring. Conversely, if the pocket is hydrophobic or requires precise modulation of lipophilicity without introducing basicity, the thietane scaffold—leveraging its S(II), S(IV), and S(VI) oxidation states—provides a highly tunable, superior alternative.
References
1.[1] Thietanes and Derivatives thereof in Medicinal Chemistry. ResearchGate. 2.[2] Functionalized Thietanes: an Overlooked Class of Building Blocks for Drug Discovery. ChemRxiv. 3.[4] Dual-target ligand discovery for Alzheimer's disease: triphenylphosphoranylidene derivatives as inhibitors of acetylcholinesterase and β-amyloid aggregation. PMC. 4.[5] Antitumor activities of new iso(thio)cyanates and their nitrogen and sulphur heterocyclic phosphorus derivatives. Journal of Applied Pharmaceutical Science. 5.[3] From Oxetane to Thietane: Extending the Antiviral Spectrum of 2′-Spirocyclic Uridines by Substituting Oxygen with Sulfur. PMC.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. From Oxetane to Thietane: Extending the Antiviral Spectrum of 2′-Spirocyclic Uridines by Substituting Oxygen with Sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual-target ligand discovery for Alzheimer’s disease: triphenylphosphoranylidene derivatives as inhibitors of acetylcholinesterase and β-amyloid aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
Safety Operating Guide
Personal protective equipment for handling N-(Pyridin-2-ylmethyl)thietan-3-amine
The handling of novel, multi-functional heterocyclic building blocks requires a rigorous, causality-driven approach to laboratory safety. N-(Pyridin-2-ylmethyl)thietan-3-amine is a specialized compound featuring both a highly basic secondary amine/pyridine system and a volatile, reactive thietane (4-membered sulfur) ring.
As a Senior Application Scientist, I have designed this protocol to move beyond generic safety data sheets. This guide provides a self-validating, mechanistic workflow for the safe handling, weighing, and disposal of this compound, ensuring operational integrity and researcher safety.
Mechanistic Hazard Profile
To handle a chemical safely, you must understand why it is hazardous. N-(Pyridin-2-ylmethyl)thietan-3-amine combines two distinct reactive moieties, each contributing specific risks to the user.
Table 1: Quantitative Hazard Profile & Component Causality
| Structural Component | Associated GHS Hazards | Causality & Mechanism of Action |
| Pyridin-2-ylmethylamine | H302 (Harmful if swallowed), H314 (Severe skin burns) | The secondary amine and pyridine nitrogen act as strong Lewis bases. Upon contact with moisture, they cause rapid alkaline hydrolysis of lipids in skin and mucous membranes. Intravenous lethal-dose studies in mice for the parent compound show an LD50 of 340 mg/kg[1]. |
| Thietan-3-amine | H315 (Skin irritant), H319 (Eye irritant), H335 (Respiratory) | The highly strained 4-membered thioether ring is susceptible to ring-opening and oxidation. This releases volatile sulfur species that cause acute respiratory tract irritation and potential olfactory fatigue[2]. |
Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves are insufficient for concentrated amines, which can rapidly permeate thin elastomeric barriers. The following PPE matrix is engineered specifically for the dual-threat nature of basic amines and organosulfur compounds.
Table 2: Required PPE and Operational Causality
| PPE Category | Material Specification | Operational Causality (Why?) |
| Primary Gloves | Nitrile (4-6 mil thickness) | Provides baseline tactile dexterity required for handling micro-spatulas and operating analytical balances. |
| Secondary Gloves | Butyl Rubber or Neoprene | Nitrile offers poor breakthrough times for basic amines. Butyl rubber prevents the permeation of the corrosive pyridine moiety. |
| Eye Protection | Indirect-vented goggles + Face Shield | Prevents vapor intrusion into the eyes (mitigating H319 hazards) and protects against splash hazards during solvent dissolution. |
| Respiratory | Chemical Fume Hood | Essential to capture volatile sulfur-containing aerosols. Handling must occur in a well-ventilated fume hood[3]. |
PPE Gowning Workflow
Sequential PPE gowning workflow for handling hazardous amines.
Self-Validating Standard Operating Procedure (SOP): Handling & Weighing
Every step in a high-risk chemical transfer must include a validation check to ensure the system is secure before proceeding.
Step 1: Environmental Validation
-
Action: Turn on the chemical fume hood and set the sash to the designated operational height (usually 18 inches).
-
Validation Check: Tape a single Kimwipe to the bottom edge of the sash. The tissue must pull steadily inward, confirming a negative pressure face velocity between 80–120 fpm. Do not proceed if the tissue flutters outward.
Step 2: Equipment Staging
-
Action: Place the sealed vial of N-(Pyridin-2-ylmethyl)thietan-3-amine, an anti-static analytical balance, and a pre-weighed receiving flask inside the hood.
-
Causality: Amines can adhere to glass due to static charge. Using an anti-static gun (Zerostat) on the glassware prevents the compound from aerosolizing when the vial is opened.
Step 3: Chemical Transfer
-
Action: Open the vial only when fully inside the hood. Use a clean, dry stainless-steel micro-spatula to transfer the required mass into the receiving flask.
-
Validation Check: Cap the receiving flask immediately. Inspect the outer gloves for any yellowing or degradation, which indicates chemical breakthrough. If observed, pause operations and replace the outer gloves.
Step 4: Solubilization
-
Action: Dissolve the compound in the chosen reaction solvent (e.g., Dichloromethane or Acetonitrile) prior to removing it from the hood.
-
Causality: Alkylation and amination protocols utilizing thietan-3-amine derivatives are highly sensitive; solubilizing the compound immediately minimizes the risk of airborne dust exposure and prepares it for downstream inert-atmosphere reactions[3].
Decontamination and Spill Response Plan
Because of the thietane ring, spills of this compound will generate a highly unpleasant, lingering sulfurous odor that can cause facility-wide panic if not neutralized immediately.
Spill Response Logical Flow
Logical decision tree for chemical spill response and decontamination.
Step-by-Step Decontamination Protocol:
-
Containment: Surround the spill with an inert absorbent material such as dry sand or vermiculite. Do not use paper towels, as the basic amine can react exothermically with cellulose.
-
Neutralization (Oxidation): Carefully pour a 5% Sodium Hypochlorite (household bleach) solution over the absorbed spill.
-
Causality: The hypochlorite oxidizes the volatile, malodorous thietane sulfide into a non-volatile, odorless sulfoxide or sulfone.
-
-
Collection: Use a plastic scoop to transfer the neutralized slurry into a high-density polyethylene (HDPE) hazardous waste container.
-
Validation Check: Sniff the air indirectly (wafting) near the spill site. The absence of a distinct "garlic/sulfur" odor, replaced by a mild chlorine scent, confirms the successful chemical destruction of the thietane ring.
References
-
National Center for Biotechnology Information. "2-Pyridinemethanamine | C6H8N2 | CID 19509 - Laboratory Chemical Safety Summary". PubChem Database. URL:[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
